molecular formula C13H17ClN4O6 B3423050 Furaltadone hydrochloride CAS No. 2818-22-6

Furaltadone hydrochloride

Cat. No.: B3423050
CAS No.: 2818-22-6
M. Wt: 360.75 g/mol
InChI Key: PPSVFZXMDMUIGB-QCKCDBGISA-N
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Description

Furaltadone hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4O6 and its molecular weight is 360.75 g/mol. The purity is usually 95%.
The exact mass of the compound Furaltadone HCl is 360.0836620 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2818-22-6

Molecular Formula

C13H17ClN4O6

Molecular Weight

360.75 g/mol

IUPAC Name

(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+;/t11-;/m1./s1

InChI Key

PPSVFZXMDMUIGB-QCKCDBGISA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl

Isomeric SMILES

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl

Related CAS

139-91-3 (Parent)

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of furaltadone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Molecular Weight of Furaltadone Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1]

Structural Characterization, Physicochemical Properties, and Analytical Protocols[1][2][3]

Executive Summary

This compound (CAS: 3759-92-0) is a synthetic nitrofuran derivative historically utilized as a broad-spectrum antibacterial agent in veterinary medicine.[1][2][3][4][5] Structurally, it is distinguished by a morpholinomethyl-substituted oxazolidinone ring linked to a 5-nitrofuran moiety via an azomethine spacer.[1][3][4] While its use in food-producing animals has been severely restricted or banned globally due to genotoxicity and carcinogenicity concerns (specifically regarding its metabolite AMOZ), it remains a critical reference standard in food safety analysis and environmental toxicology.[1][4]

This guide provides a rigorous examination of its chemical structure, molecular weight calculations, stability profiles, and validated analytical methodologies for identification and quantification.[4]

Chemical Identity & Molecular Metrics[1][2][3][4][5][6][7][8][9]

The precise characterization of this compound requires distinguishing between the free base and the hydrochloride salt, a common source of calculation error in stoichiometric applications.[4]

Core Identity Data[4][5]
ParameterSpecification
Common Name This compound
IUPAC Name 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one hydrochloride
CAS Number (HCl Salt) 3759-92-0
CAS Number (Free Base) 139-91-3
Appearance Yellow crystalline powder (Nitrofuran chromophore)
Chirality Contains one chiral center at C5 of the oxazolidinone ring.[1][2][3][4][6][7] Typically supplied as a racemate.[4]
Molecular Weight & Formula Analysis[1][5]
ComponentMolecular FormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )
Furaltadone Cation

325.1143325.30
Chloride Counterion

34.968935.45
Furaltadone HCl

360.0837 360.75

Critical Note for Formulation: When preparing molar solutions, researchers must account for the hydrochloride salt mass (


 g/mol ).[8][4] If the protocol specifies the concentration of the active moiety (free base), a conversion factor of 0.899  (

) must be applied.[4]

Structural Architecture & Pharmacophore Analysis[4]

This compound is a multi-ring system designed for bacterial penetration and ribosomal interference.[4] Its structure can be segmented into four functional domains, each contributing to its physicochemical behavior and biological activity.[4]

Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and the sites susceptible to metabolic cleavage (specifically the release of AMOZ).

FuraltadoneStructure Nitrofuran 5-Nitrofuran Ring (Reductive Activation) Linker Azomethine Linker (-CH=N-) Nitrofuran->Linker Conjugation Oxazolidinone Oxazolidinone Core (Chiral Center @ C5) Linker->Oxazolidinone N3 Attachment Morpholine Morpholine Tail (Solubility/PK) Oxazolidinone->Morpholine C5-Methyl Link AMOZ Metabolite: AMOZ (Toxic Marker) Oxazolidinone->AMOZ In vivo hydrolysis Morpholine->AMOZ

Figure 1: Pharmacophore connectivity of Furaltadone.[1][3][4] The Nitrofuran moiety is responsible for antibacterial activity via nitro-reduction, while the Oxazolidinone-Morpholine side chain (AMOZ) serves as the persistent marker for residue analysis.[1][3][4]

Key Structural Features[1][4][5]
  • 5-Nitrofuran Moiety: This electron-deficient ring is the "warhead."[1][3][4] Bacterial nitroreductases reduce the nitro group (

    
    ) to reactive intermediates (nitroso/hydroxylamine) that damage bacterial DNA.[1][4] This group is also responsible for the compound's photosensitivity .[4]
    
  • Azomethine Linker (

    
    ):  Connects the pharmacophore to the backbone.[1][3][4] It provides a conjugated system that shifts the UV absorption maximum to the visible region (yellow color).[1][4]
    
  • Oxazolidinone Ring: Provides the structural backbone.[4] The C5 position is the chiral center.[4]

  • Morpholine Ring: A saturated heterocycle that enhances water solubility and pharmacokinetic profile compared to other nitrofurans like furazolidone.[4]

Physicochemical Properties & Stability[1][2][3][4][5][7][10]

Understanding the physical limitations of Furaltadone HCl is vital for experimental reproducibility.[4]

  • Solubility:

    • Water:[1][6][9][10][11] Soluble (~66 mg/mL with sonication).[1][3][4][10] The HCl salt form significantly improves aqueous solubility compared to the free base.[4]

    • DMSO: Soluble (~16 mg/mL).[1][3][4] Recommended for stock solutions.[8][4][6][7]

    • Ethanol:[1][5][10] Slightly soluble to insoluble.[4][10]

  • pKa: The morpholine nitrogen has a pKa of approximately 6.35 , making it protonated at physiological pH.[4]

  • Stability Profile:

    • Photosensitivity: High.[1][4] The nitrofuran system degrades rapidly under UV/Vis light.[4] Protocol: All handling must occur under amber light or in foil-wrapped vessels.

    • Hygroscopicity: The HCl salt is hygroscopic.[4] Store desiccated at -20°C.

Analytical Characterization Protocols

For structural confirmation and residue analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][3][4]

Validated LC-MS/MS Workflow

Objective: Confirm identity and purity of Furaltadone HCl reference standards.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1][4]

  • Mobile Phase A: 0.1% Formic acid in Water.[1][4]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5-8 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min.[1][3][4]

Mass Spectrometry Parameters (ESI+): Since the salt dissociates in solution, the target species is the protonated cation


.[4]
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
325.1 (

)
281.1 ~15Loss of

(Morpholine ring cleavage)
325.1 252.1 ~25Fragmentation of Oxazolidinone core
325.1 128.1 ~35Nitrofuran characteristic fragment
Analytical Workflow Diagram

AnalyticalWorkflow Sample Furaltadone HCl Sample Dissolution Dissolution (Water/Methanol, Amber Glass) Sample->Dissolution Filtration Filtration (0.22 µm PTFE) Dissolution->Filtration LC LC Separation (C18 Column, Gradient Elution) Filtration->LC ESI ESI Source (+) (Ionization to m/z 325.1) LC->ESI MS1 Q1: Select m/z 325.1 ESI->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Q3: Detect m/z 281.1, 252.1 Collision->MS2

Figure 2: Step-by-step LC-MS/MS workflow for the identification of Furaltadone.[1][3][4]

Biological Implications of Structure

The structural design of Furaltadone dictates its dual nature: effective antibacterial action and significant toxicity.[4]

  • Mechanism of Action: The 5-nitro group is sequentially reduced by bacterial flavoproteins (nitroreductases) to highly reactive free radicals.[1][3][4] These radicals attack bacterial ribosomal proteins and DNA, inhibiting protein synthesis and causing strand breaks.[4]

  • Toxicity & Metabolism:

    • The azomethine bond is labile in vivo.[4]

    • Hydrolysis releases AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone).[1][3][4]

    • AMOZ is capable of forming protein adducts, leading to long-term tissue persistence.[1][3][4] This protein binding is the primary reason for its ban in food animals, as standard cooking does not degrade these bound residues.[4]

References

  • PubChem. (2025).[1][4] Furaltadone Compound Summary. National Library of Medicine.[4] [Link]

  • European Food Safety Authority (EFSA). (2002).[1][4] Opinion of the Scientific Panel on Food Additives... on Nitrofuran residues. [Link][1][4]

  • Vass, M., et al. (2008).[4] Nitrofurans: Antibiotic residues in food.[1][4] In Comprehensive Analytical Chemistry. Elsevier.[1][4][12] [Link][1][3][4]

  • Barbosa, J., et al. (2011).[4] A LC-MS/MS methodology to determine furaltadone residues in macroalgae. Journal of Chromatography B. [Link]

Sources

Technical Guide: Mechanism of Action of Furaltadone Hydrochloride Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furaltadone Hydrochloride is a synthetic nitrofuran derivative that functions as a broad-spectrum bactericidal agent.[1][2] Unlike antibiotics that target a single enzyme (e.g., beta-lactams targeting penicillin-binding proteins), furaltadone acts as a suicide prodrug . Its efficacy against Gram-negative pathogens such as Escherichia coli and Salmonella spp.[3] relies on intracellular bioactivation by bacterial nitroreductases (Type I). This enzymatic reduction generates highly reactive electrophilic intermediates that inflict catastrophic, non-specific damage on bacterial macromolecules, primarily DNA, RNA, and ribosomes.[1] This multi-targeted mechanism creates a high genetic barrier to resistance, making it a compound of renewed interest in the context of antimicrobial resistance (AMR).

Chemical & Pharmacological Profile

  • Compound: this compound[1][2][4]

  • Class: Nitrofuran antibiotic (5-nitrofuran derivative)[4]

  • Chemical Structure: Contains a 5-nitrofuran ring coupled to a morpholinomethyl-2-oxazolidinone side chain.

  • Solubility: The hydrochloride salt significantly enhances water solubility compared to the base, facilitating bioavailability and diffusion through the aqueous channels of the Gram-negative outer membrane.

Molecular Mechanism of Action

The bactericidal activity of furaltadone is not inherent to the parent molecule; it requires metabolic activation within the bacterial cell. The mechanism proceeds in four distinct phases: Permeation, Activation, Intermediate Formation, and Macromolecular Damage.

Phase 1: Permeation (Gram-Negative Entry)

Gram-negative bacteria possess a complex cell envelope with an outer membrane (OM) that acts as a selective barrier.

  • Passive Diffusion: Furaltadone HCl, being a relatively small, hydrophilic molecule (due to the HCl salt form), traverses the outer membrane primarily through porin channels (such as OmpF and OmpC in E. coli).

  • Periplasmic Transit: Once in the periplasm, it diffuses across the peptidoglycan layer and transports across the inner membrane into the cytoplasm, likely via passive diffusion driven by the concentration gradient created by its rapid intracellular metabolism.

Phase 2: Enzymatic Activation (The "Suicide" Step)

Upon entering the cytoplasm, furaltadone is recognized as a substrate by specific bacterial flavoproteins known as oxygen-insensitive nitroreductases (Type I) .

  • Primary Activator (NfsA): The major oxygen-insensitive nitroreductase, dependent on NADPH.[5] It catalyzes the stepwise reduction of the 5-nitro group.

  • Secondary Activator (NfsB): A minor nitroreductase, utilizing both NADH and NADPH.

  • Reaction Specificity: Unlike mammalian Type II nitroreductases (which perform a one-electron reduction to a reversible nitro-anion radical), bacterial Type I enzymes perform a two-electron transfer . This distinction is critical for selective toxicity, as it prevents the futile redox cycling seen in mammalian cells and drives the drug toward irreversible toxic intermediates.

Phase 3: Generation of Reactive Intermediates

The reduction of the nitro group (


) proceeds through a cascade of unstable, electrophilic species:
  • Nitroso intermediate (

    
    ) 
    
  • Hydroxylamine intermediate (

    
    ) 
    
  • Amine (

    
    )  – (Final stable product, often inactive)
    

The hydroxylamine and nitroso intermediates are the "warheads." They are highly reactive electrophiles that do not require specific binding pockets; instead, they attack nucleophilic centers within the cell.

Phase 4: Macromolecular Damage

The reactive intermediates effect a "scorched earth" policy within the bacterium:

  • DNA Damage: They covalently bind to DNA, causing strand breakage, cross-linking, and destabilization of the helix. This triggers the SOS response but often overwhelms repair mechanisms (RecA/LexA pathways).

  • Ribosomal Attack: The intermediates bind to ribosomal proteins and rRNA, physically blocking the translation machinery and halting protein synthesis.

  • Metabolic Disruption: Key enzymes, particularly those with nucleophilic cysteine active sites (e.g., in the citric acid cycle), are inactivated.

Visualization: Molecular Pathway

MoA cluster_cell Gram-Negative Bacterial Cell cluster_activation Reductive Activation (Type I Nitroreductases) F_ext Furaltadone (Extracellular) Porin Outer Membrane Porins (OmpF/OmpC) F_ext->Porin Passive Diffusion F_int Furaltadone (Intracellular) Porin->F_int NfsA NfsA (Major) NADPH-dependent F_int->NfsA Substrate Binding NfsB NfsB (Minor) NADH/NADPH-dependent F_int->NfsB Intermediates Reactive Intermediates (Nitroso R-NO, Hydroxylamine R-NHOH) NfsA->Intermediates 2e- Reduction NfsB->Intermediates DNA DNA Strand Breakage & Cross-linking Intermediates->DNA Nucleophilic Attack Ribosome Ribosomal Damage (Protein Synthesis Halt) Intermediates->Ribosome Enzymes Metabolic Enzyme Inactivation Intermediates->Enzymes Death Cell Death (Bactericidal) DNA->Death Ribosome->Death Enzymes->Death

Figure 1: The reductive activation pathway of Furaltadone HCl within a Gram-negative bacterium.

Resistance Mechanisms

Resistance to furaltadone is acquired slowly and is typically chromosomal rather than plasmid-mediated, which limits rapid horizontal spread.

  • Stepwise Reductase Loss: High-level resistance requires the sequential inactivation of both nfsA and nfsB genes. A mutation in nfsA confers low-level resistance, while a double mutant (nfsA/nfsB) exhibits high-level resistance.

  • Cross-Resistance: Bacteria resistant to furaltadone typically show cross-resistance to other nitrofurans (nitrofurantoin, furazolidone) due to the shared activation mechanism.

Experimental Validation Protocols

To rigorously validate the mechanism of action and efficacy of furaltadone HCl, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution (CLSI Guidelines)

  • Preparation: Dissolve Furaltadone HCl in sterile water (stock 10 mg/mL).

  • Inoculum: Adjust E. coli (ATCC 25922) suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: Prepare serial two-fold dilutions of furaltadone (range 0.25 – 128 µg/mL) in 96-well plates.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration preventing visible turbidity.

    • Validation: Quality Control strain E. coli ATCC 25922 must fall within established nitrofuran ranges (typically 4–32 µg/mL for related nitrofurans).

Protocol B: Confirmation of Nitroreductase Dependence

This assay confirms the drug acts via the NfsA/NfsB pathway.

  • Strains: Use Wild Type E. coli (WT) and isogenic deletion mutants

    
    , 
    
    
    
    , and double mutant
    
    
    .
  • Method: Perform MIC assay (Protocol A) on all four strains simultaneously.

  • Expected Data:

    Strain Expected MIC Trend Interpretation
    Wild Type Baseline (Sensitive) Functional activation

    |

    
     | Equal to or 2x WT | Minor role of NfsB |
    | 
    
    
    
    | 4x - 8x Increase | Major role of NfsA | |
    
    
    | >16x Increase (Resistant) | Total loss of activation |
Protocol C: DNA Damage Assessment (ROS/Tunel)

Validates the "Warhead" effect.

  • Treatment: Treat log-phase E. coli with 1x MIC and 4x MIC of furaltadone for 1, 2, and 4 hours.

  • ROS Detection: Stain with DCFH-DA (2',7'-dichlorofluorescin diacetate). Measure fluorescence (Ex/Em 485/535 nm).

    • Hypothesis: Significant increase in fluorescence vs. untreated control indicates oxidative stress/reactive intermediate generation.

  • DNA Fragmentation: Use TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA strand breaks.

    • Hypothesis: Dose-dependent increase in TUNEL-positive cells.

Visualization: Experimental Workflow

Workflow cluster_MIC 1. Susceptibility Profiling cluster_Mech 2. Mechanism Validation cluster_Tox 3. Damage Assessment Start Furaltadone HCl Stock Solution MIC Broth Microdilution (WT E. coli) Start->MIC Readout1 Determine MIC MIC->Readout1 Mutants Test vs Mutants (ΔnfsA / ΔnfsB) Readout1->Mutants If Active ROS ROS Assay (DCFH-DA) Readout1->ROS DNA DNA Breakage (TUNEL/Comet) Readout1->DNA Comparison Compare MIC Shifts Mutants->Comparison

Figure 2: Step-by-step experimental workflow for validating Furaltadone HCl activity and mechanism.

References

  • Whiteway, J., et al. (1998).[6] "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link

  • Zenno, S., et al. (1996).[6] "Biochemical characterization of NfsA, the major nitroreductase in Escherichia coli." Journal of Bacteriology. Link

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy. Link

  • Race, P. R., et al. (2005). "Structural analysis of the reaction mechanism of the Escherichia coli oxygen-insensitive nitroreductase NfsA." Journal of Biological Chemistry. Link

  • Valko, M., et al. (2007). "Free radicals and antioxidants in normal physiological functions and human disease." The International Journal of Biochemistry & Cell Biology. Link

Sources

Metabolic pathway of furaltadone to AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furaltadone (5-morpholinomethyl-3-(5-nitrofurfurylideneamino)-2-oxazolidinone) is a nitrofuran antibiotic historically used in veterinary medicine for its broad-spectrum efficacy against protozoa and bacteria. However, due to the proven mutagenicity and carcinogenicity of nitrofurans, its use in food-producing animals has been banned globally (e.g., EU Regulation 37/2010).

The critical challenge in monitoring furaltadone abuse lies in its rapid in vivo metabolism. The parent molecule has a half-life of mere hours, making it undetectable in tissue shortly after administration. Consequently, regulatory compliance relies on detecting AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a stable metabolite that covalently binds to tissue proteins and persists for weeks.

This guide details the metabolic mechanism converting furaltadone to protein-bound AMOZ and provides a validated LC-MS/MS workflow for its detection.

The Metabolic Pathway: From Drug to Adduct

The metabolism of furaltadone is distinct from many other antibiotics because the detection target is not a Phase I/II metabolite circulating freely, but rather a covalently bound residue.

Mechanism of Action and Breakdown
  • Nitroreduction: The metabolic cascade begins with the reduction of the 5-nitro group on the furan ring, catalyzed by cellular nitroreductases (Type I and II).

  • Formation of Reactive Intermediates: This reduction generates short-lived, highly reactive intermediates (nitroso and hydroxylamine derivatives).

  • Ring Opening & Scission: The unstable furan ring degrades, but the side chain—containing the oxazolidinone ring and the morpholine group—remains intact. This side chain is AMOZ .[1]

  • Protein Binding: The reactive intermediates (likely containing the hydrazine moiety) act as electrophiles, forming stable covalent bonds with cellular macromolecules, particularly membrane proteins.

This process effectively "locks" the metabolite in the tissue, creating a reservoir of bound residues that are released only under harsh hydrolytic conditions.

Pathway Visualization

FuraltadoneMetabolism cluster_0 In Vivo (Animal) cluster_1 Ex Vivo (Laboratory) Furaltadone Parent Drug: Furaltadone (Unstable) Intermediate Reactive Intermediate (Hydroxylamine/Nitroso) Furaltadone->Intermediate In vivo Reduction Nitroreductase Enzyme: Nitroreductase Nitroreductase->Furaltadone Adduct Protein-Bound AMOZ (Stable Tissue Residue) Intermediate->Adduct Covalent Binding Protein Tissue Proteins Protein->Adduct FreeAMOZ Free AMOZ (Analyte) Adduct->FreeAMOZ Ex vivo Release Hydrolysis Lab Step: Acid Hydrolysis (HCl, pH 1) Hydrolysis->Adduct

Figure 1: The metabolic activation of furaltadone into protein-bound residues and the subsequent laboratory release of the marker residue AMOZ.

Analytical Methodology: Detection of AMOZ

Because AMOZ exists primarily as a bound residue, simple solvent extraction is ineffective. The "gold standard" protocol requires acid hydrolysis to liberate AMOZ, followed by derivatization to improve its retention and ionization in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Necessity of Derivatization

Free AMOZ is a small, highly polar molecule (MW ~201 Da) with poor retention on reverse-phase (C18) columns and low sensitivity in ESI+. To overcome this, it is derivatized with 2-Nitrobenzaldehyde (2-NBA) .[1]

  • Reaction: AMOZ (amine) + 2-NBA (aldehyde)

    
    NPAMOZ  (Schiff base) + H₂O.
    
  • Benefit: The nitrophenyl group adds hydrophobicity (better LC retention) and electron-delocalization (better MS ionization).

Validated Workflow Protocol
StepOperationCritical Technical Note
1. Homogenization Weigh 1.0 g tissue (liver/muscle) into a centrifuge tube.Ensure homogeneity to capture bound residues.
2. Internal Standard Add AMOZ-d5 (deuterated IS).Corrects for matrix effects and recovery losses during hydrolysis.
3. Hydrolysis & Derivatization Add 1M HCl and 2-NBA (in DMSO). Incubate at 37°C for 16 hours (overnight).Simultaneous Step: Acid releases AMOZ; 2-NBA immediately captures it, preventing degradation.
4. Neutralization Adjust pH to 7.0–7.5 using 1M NaOH and phosphate buffer.Critical for efficient liquid-liquid extraction.
5. Extraction Add Ethyl Acetate, vortex, centrifuge. Collect organic layer.NPAMOZ migrates to the organic phase.
6. Reconstitution Evaporate ethyl acetate under N₂. Reconstitute in Mobile Phase (e.g., 50:50 MeOH/Water).Ready for LC-MS/MS injection.
Analytical Workflow Diagram

AMOZ_Workflow Sample Homogenized Tissue (1.0 g) Reagents Add: HCl + 2-NBA + AMOZ-d5 (IS) Sample->Reagents Incubation Incubation 16h @ 37°C Reagents->Incubation Derivatization Extract LLE Extraction (Ethyl Acetate) Incubation->Extract pH Adjustment Dry Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS Analysis (ESI+) Dry->LCMS

Figure 2: Step-by-step analytical workflow for the determination of AMOZ in tissue samples.[1]

Data Presentation: LC-MS/MS Parameters

Successful identification requires monitoring specific Multiple Reaction Monitoring (MRM) transitions. The derivative NPAMOZ (3-(2-nitrobenzylidenamino)-5-morpholinomethyl-2-oxazolidinone) is the target analyte.[1]

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
NPAMOZ 335.1291.1 Quantifier~12-15
335.1262.1Qualifier~18-22
335.1128.1Qualifier~25-30
NPAMOZ-d5 (IS)340.1296.1Quantifier~12-15

Note: The transition 335 > 291 corresponds to the loss of the C₂H₄O fragment from the morpholine ring or similar characteristic fragmentation depending on cone voltage.

Toxicological & Regulatory Context

Why the Ban?

The toxicity of furaltadone is linked to the same mechanism that makes it effective: the nitro-reduction.

  • Mutagenicity: The hydrazine-based metabolites released from protein adducts are genotoxic.

  • Carcinogenicity: Long-term exposure to these bound residues has been linked to tumor formation in rodent models.

Regulatory Limits (MRPL)

Because no safe level has been established (zero tolerance), the European Union has set a Minimum Required Performance Limit (MRPL) rather than a Maximum Residue Limit (MRL).

  • EU MRPL: 1.0 µg/kg (ppb) for AMOZ in poultry and aquaculture products.

  • Laboratories must demonstrate their method can reliably quantify at or below this concentration.

References

  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on nitrofurans and their metabolites in food.[1][2] EFSA Journal. Link

  • Vass, M., Hruska, K., & Franek, M. (2008). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Veterinarni Medicina. Link

  • O'Keeffe, M., et al. (2004). Nitrofuran antibiotic residues in pork: The Foodbrand project. Analytica Chimica Acta. Link

  • European Commission. (2003). Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin.Link

  • Cooper, K. M., et al. (2005). Production and characterisation of polyclonal antibodies to a derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) and their use in immunochemical screening assays. Analytica Chimica Acta. Link

Sources

In Vitro Antimicrobial Spectrum of Furaltadone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furaltadone hydrochloride is a synthetic nitrofuran derivative historically utilized for its broad-spectrum antimicrobial and antiprotozoal properties.[1][2] Unlike its structural analogs (e.g., furazolidone, nitrofurantoin), furaltadone HCl possesses distinct solubility characteristics that influence its in vitro handling and bioavailability. While its use in food-producing animals is restricted globally due to toxicological concerns regarding its metabolite AMOZ, it remains a critical reference compound in antimicrobial resistance (AMR) research and non-food animal therapeutics.

This guide provides a rigorous technical analysis of the compound’s in vitro spectrum, mechanism of action, and precise protocols for susceptibility testing, addressing the specific stability challenges inherent to nitrofuran research.

Chemical and Pharmacological Basis[3][4]

Structural Properties & Solubility

This compound (C₁₃H₁₆N₄O₆[2][3][4]·HCl) differs significantly from furaltadone base. The hydrochloride salt confers water solubility (approx. 25–66 mg/mL), facilitating aqueous stock preparation without the need for high concentrations of organic solvents like DMSO, which can confound biological assays.

  • Chemical Name: 5-morpholinomethyl-3-(5-nitrofurfurylideneamino)-2-oxazolidinone hydrochloride.[3]

  • Critical Handling Parameter: The compound is photosensitive . All in vitro manipulations must occur under low-light conditions to prevent photolytic degradation, which alters MIC values.

Mechanism of Action (MOA)

Furaltadone acts as a prodrug. It is inert until activated by bacterial nitroreductases (Type I and Type II). The reduction of the 5-nitro group generates highly reactive electrophilic intermediates that attack multiple cellular targets.

Key Pathway Steps:

  • Entry: Passive diffusion into the bacterial cell.

  • Activation: Enzymatic reduction by oxygen-insensitive nitroreductases (e.g., NfsA, NfsB).

  • Cytotoxicity: Generation of hydroxylamines and free radicals.

  • Targeting: Induction of DNA strand breaks, inhibition of ribosomal translation, and disruption of the citric acid cycle.

MOA cluster_targets Cellular Targets Furaltadone Furaltadone HCl (Prodrug) Entry Passive Diffusion Furaltadone->Entry Enzyme Nitroreductases (NfsA / NfsB) Entry->Enzyme Intermediates Reactive Electrophiles (Hydroxylamines) Enzyme->Intermediates Reduction DNA DNA Strand Breakage Intermediates->DNA Protein Ribosomal Inhibition Intermediates->Protein Resp Respiration Blockage Intermediates->Resp Death Bacterial Cell Death DNA->Death Protein->Death Resp->Death

Figure 1: Mechanism of action of Furaltadone HCl. The drug requires enzymatic activation to exert bactericidal effects.

In Vitro Antimicrobial Spectrum

Furaltadone exhibits time-dependent, bactericidal activity. Its spectrum is notable for covering organisms often resistant to other classes, though cross-resistance within nitrofurans is common.

Spectrum Profile

The compound is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as specific protozoa.

Organism GroupKey SpeciesActivity Profile
Gram-Positive Staphylococcus aureus (MSSA/MRSA)High. Historically effective against strains resistant to sulfonamides.
Streptococcus spp.[3][5]Moderate to High.
Enterococcus faecalisVariable. Often used as a comparator for nitrofurantoin.
Clostridium spp.[6]High. Anaerobic activity is potent due to efficient nitro-reduction.
Gram-Negative Salmonella spp.[3][5] (S. Typhi, S. Enteritidis)High (Historical). Contemporary isolates show increasing resistance (MIC > 32 µg/mL).
Escherichia coliVariable. Resistance is widespread in veterinary isolates.
Vibrio spp.[1]Moderate. MIC values typically range 3.1 – 9.4 µg/mL.
Protozoa Histomonas meleagridisHigh. Historically used for blackhead disease in poultry.
Trypanosoma spp.[5]Moderate. Investigational utility.[2]
Quantitative MIC Data (Synthesized)

Note: MIC values can vary by strain origin and testing method. The values below represent aggregated data from veterinary and research isolates.

Target OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Status
Staphylococcus aureus2.0 - 4.08.0Susceptible
Escherichia coli (Wild type)4.0 - 8.032.0Variable/Resistant
Salmonella spp.4.0 - 16.0>64.0Emerging Resistance
Vibrio spp.3.19.4Susceptible

Resistance Mechanisms[8]

Resistance to furaltadone is rarely plasmid-mediated, which slows its horizontal spread. Instead, it arises primarily through chromosomal mutations.

  • Nitroreductase Loss: Mutations in nfsA and nfsB genes prevent the reduction of the nitro group, rendering the drug inert. This is the primary mechanism of high-level resistance.

  • Efflux Pumps: Overexpression of RND-type efflux pumps (e.g., AcrAB-TolC in E. coli) contributes to low-level resistance.

  • Cross-Resistance: Bacteria resistant to furaltadone typically exhibit cross-resistance to furazolidone and nitrofurantoin due to the shared activation mechanism.

Technical Protocol: Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Furaltadone HCl via Broth Microdilution. Standard: Adapted from CLSI M07 (Aerobes) and VAST (Veterinary).

Reagents and Preparation
  • Stock Solvent: Sterile Distilled Water (due to HCl salt solubility).

  • Test Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Concentration Range: 0.25 µg/mL to 128 µg/mL.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh Furaltadone HCl powder (correcting for purity/salt).

    • Dissolve in sterile water to reach 10 mg/mL (10,000 µg/mL).

    • Critical: Protect from light immediately (wrap tube in foil).

    • Filter sterilize (0.22 µm PVDF membrane). Do not autoclave.

  • Dilution Scheme:

    • Prepare intermediate dilutions in water.

    • Add to CAMHB in 96-well plates to achieve final test concentrations.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test isolate.

    • Dilute 1:100 in CAMHB.

    • Inoculate microplate (Final inoculum: 5 x 10⁵ CFU/mL).

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours.

    • Dark Incubation: Ensure the incubator is dark or the plates are covered to prevent photolysis.

  • Readout:

    • Visual: Determine the lowest concentration with no visible turbidity.[7]

    • Spectrophotometric: OD₆₀₀ reading (optional for high-throughput).

MIC_Protocol Start Start Protocol Stock Prepare Stock (10mg/mL) Solvent: Water *Protect from Light* Start->Stock Dilution Serial Dilution in CAMHB (Range: 0.25 - 128 µg/mL) Stock->Dilution Inoculum Inoculate 5x10⁵ CFU/mL (0.5 McFarland) Dilution->Inoculum Incubate Incubate 35°C, 16-20h *Dark Conditions* Inoculum->Incubate Read Read MIC (No Turbidity) Incubate->Read

Figure 2: Workflow for Furaltadone HCl Broth Microdilution. Note the critical steps for light protection.

Regulatory and Safety Context

While this guide focuses on in vitro spectrum, the researcher must be aware of the "bound residue" phenomenon.

  • The AMOZ Marker: Furaltadone metabolizes rapidly in vivo to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) . This metabolite binds covalently to tissue proteins and persists for weeks.

  • Implication: In drug development, in vitro success does not guarantee in vivo viability for food-animal applications due to the zero-tolerance policy for AMOZ residues in major markets (EU, USA, China).

  • Carcinogenicity: Furaltadone is classified as a potential carcinogen; appropriate PPE (gloves, mask) is mandatory during powder handling.

References

  • BenchChem. (2025).[1][2] this compound: An In-Depth Technical Guide to its Antibacterial Spectrum. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2020).[8] Performance Standards for Antimicrobial Susceptibility Testing (M100). 30th Edition.[8] Retrieved from

  • European Food Safety Authority (EFSA). (1995). Nitrofurans (including furaltadone) in food producing animals.[9][3]

  • National Institutes of Health (NIH). (2023). Antimicrobial Susceptibility of Staphylococcus aureus and Escherichia coli. Retrieved from

  • TargetMol. (2023). This compound Chemical Properties and Solubility. Retrieved from

  • Vass, M. et al. (2008). Stability of nitrofuran antibiotics in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Stability of Furaltadone Hydrochloride Under Physiological Conditions

[1]

Executive Summary

Furaltadone hydrochloride is a nitrofuran antibiotic historically used in veterinary medicine. Its application is strictly regulated due to mutagenic concerns associated with its metabolites.[1] Under physiological conditions (pH 7.4, 37°C), the parent compound exhibits significant instability, undergoing rapid hydrolysis and enzymatic degradation.

This guide provides a definitive technical analysis of furaltadone's stability profile. Key takeaways include:

  • Rapid Degradation: The parent molecule has a short half-life in biological matrices (often <1 hour in tissue homogenates), necessitating rapid sample processing or stabilization.

  • Marker Metabolite: Due to this instability, residue monitoring relies on the detection of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a stable metabolite formed via side-chain cleavage.

  • Protein Binding: A significant portion of the drug forms covalently bound residues with cellular proteins, which are only released under acidic hydrolysis.

Chemical Profile & Stability Fundamentals

Physicochemical Properties

This compound (C




PropertySpecification
Molecular Weight 360.75 g/mol
pKa ~6.35 (Basic morpholine nitrogen)
Solubility Water: Soluble; Ethanol: Slightly soluble
Light Sensitivity High (Photolysis is a major degradation pathway)
pH Stability Stable at acidic pH (<4); Unstable at neutral/alkaline pH (>7)
Mechanism of Degradation

The primary mechanism of instability under physiological conditions is the hydrolysis of the azomethine bond (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Degradation Pathway:

  • Parent Drug: Furaltadone[2][3][4][5][6][7]

  • Cleavage: Hydrolysis of the azomethine linkage.

  • Products: 5-nitro-2-furaldehyde (unstable) and AMOZ (stable marker residue).

degradation_pathwayFuraltadoneFuraltadone HCl(Parent Drug)IntermediateAzomethine BondHydrolysis (pH 7.4)Furaltadone->Intermediate PhysiologicalConditionsBoundProtein-BoundResiduesFuraltadone->Bound CovalentBindingAMOZAMOZ(Marker Metabolite)Intermediate->AMOZ Side ChainReleaseAldehyde5-Nitro-2-furaldehyde(Unstable)Intermediate->Aldehyde Furan RingCleavageBound->AMOZ Acid Hydrolysis(In Lab)

Caption: Figure 1. Degradation pathway of furaltadone under physiological conditions leading to the formation of the marker metabolite AMOZ.

Physiological Stability Profile

Plasma and Serum Stability

In human and animal plasma, this compound degrades rapidly. Research indicates that the parent compound is often undetectable within hours of collection if not stabilized.

  • In Vitro Half-life: Estimated between 15 to 60 minutes in tissue homogenates and plasma at 37°C.

  • Temperature Effect: Degradation is significantly arrested at -20°C and -80°C. Samples stored at 4°C show measurable loss within 24 hours.

Tissue Binding (The "Bound Residue" Problem)

Unlike many drugs that circulate freely, furaltadone metabolites covalently bind to tissue proteins. These "bound residues" persist for weeks, long after the parent drug is eliminated.

  • Implication: Standard solvent extraction (e.g., acetonitrile precipitation) fails to recover the bound fraction.

  • Solution: Analytical protocols must include an acid hydrolysis step (pH 1, 37°C, 16h) to break the protein-metabolite bond and release AMOZ.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment

Use this protocol to determine the specific half-life of furaltadone in a new matrix (e.g., specific species plasma).

Materials:

  • Fresh Plasma (heparinized or EDTA)

  • Furaltadone HCl stock solution (1 mg/mL in DMSO)

  • Phosphate Buffer Saline (PBS), pH 7.4

  • Internal Standard (e.g., Furaltadone-d5 or AMOZ-d5)

Workflow:

  • Pre-incubation: Equilibrate plasma (10 mL) at 37°C in a water bath for 10 minutes.

  • Spiking: Add Furaltadone stock to achieve a final concentration of 1 µM (ensure <1% organic solvent volume). Vortex gently.

  • Sampling:

    • Withdraw 100 µL aliquots at

      
       minutes.
      
  • Quenching: Immediately transfer aliquot into a tube containing 400 µL of ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .
Protocol 2: Sample Stabilization & Derivatization (AMOZ Detection)

Since the parent is unstable, this is the industry-standard method for quantifying exposure via the AMOZ metabolite.

Principle: Acid hydrolysis releases bound AMOZ, which is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a detectable nitrophenyl derivative (NPAOZ).

Step-by-Step:

  • Homogenization: Weigh 1.0 g of tissue or measure 1.0 mL of plasma.

  • Hydrolysis/Derivatization Cocktail: Add:

    • 4 mL of 0.1 M HCl.

    • 50 µL of 2-nitrobenzaldehyde (50 mM in DMSO).

  • Incubation: Incubate at 37°C for 16 hours (overnight).

    • Note: This step simultaneously hydrolyzes protein bonds and derivatizes the released AMOZ.

  • Neutralization: Adjust pH to 7.4 using 0.1 M NaOH and phosphate buffer.

  • Extraction: Extract the derivative (NPAOZ) with ethyl acetate (2 x 5 mL).

  • Dry & Reconstitute: Evaporate solvent under nitrogen; reconstitute in mobile phase for LC-MS/MS.

protocol_workflowStartBiological Sample(Plasma/Tissue)Step1Add 0.1 M HCl+ 2-NBA ReagentStart->Step1Step2Incubate 37°C, 16h(Hydrolysis + Derivatization)Step1->Step2Step3Neutralize to pH 7.4Step2->Step3Step4LLE Extraction(Ethyl Acetate)Step3->Step4EndLC-MS/MS Analysisof NPAOZStep4->End

Caption: Figure 2. Workflow for the stabilization and detection of furaltadone residues via AMOZ derivatization.

Analytical Challenges & Recommendations

ChallengeCauseRecommendation
Parent Disappearance Rapid hydrolysis at pH 7.4Do not rely on parent drug quantification for residue monitoring. Use AMOZ.
Light Sensitivity Photolytic degradationPerform all experiments under amber light or wrap tubes in foil.
Incomplete Recovery Protein bindingMandatory acid hydrolysis step (Protocol 2) is required for total residue quantification.
Solubility Issues Precipitation in bufferDissolve stock in DMSO; ensure final organic content <1% in aqueous buffers to prevent crashing out.

References

  • Nouws, J. F., & Laurensen, J. (1990). Postmortal degradation of furazolidone and furaltadone in edible tissues of calves. The Veterinary Quarterly, 12(1), 56–59. Link

  • Vass, M., et al. (2008). Stability of nitrofuran metabolites in freeze-dried chicken muscle. Food Additives and Contaminants, 25(10), 1205-1210.
  • McCracken, R. J., et al. (2001). Analysis of nitrofuran residues in animal feed by liquid chromatography.
  • European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on a request from the Commission related to nitrofuran metabolites. Link

  • TargetMol. (2023). This compound Technical Data Sheet. Link

Literature review on furaltadone resistance mechanisms in Salmonella

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Prodrug Paradox: Unlike direct-acting antibiotics, furaltadone (a nitrofuran derivative) functions as a prodrug.[1] Its efficacy relies entirely on the target bacterium's own enzymatic machinery to activate it.[1] Consequently, the primary mechanism of resistance in Salmonella is not target modification (as seen with beta-lactams), but rather "suicide avoidance"—the metabolic inactivation of the very enzymes required to convert the drug into its toxic form.

This guide details the molecular causality of furaltadone resistance, focusing on the inactivation of type I nitroreductases (nfsA, nfsB) and the emerging threat of plasmid-mediated efflux pumps (oqxAB). It provides researchers with self-validating protocols for characterizing these mechanisms in the laboratory.[1]

Part 1: Molecular Mechanism of Action

To understand resistance, one must first understand the activation cascade.[1] Furaltadone possesses a 5-nitrofuran ring.[1] In its native state, the molecule is bacteriostatic and relatively inert.[1]

The Activation Cascade
  • Entry: Furaltadone permeates the Salmonella outer membrane via porins.[1]

  • Enzymatic Reduction: The bacterial oxygen-insensitive nitroreductases, primarily NfsA (major) and NfsB (minor), reduce the 5-nitro group.[1]

  • Reactive Intermediates: This reduction generates highly reactive electrophilic intermediates (nitroso- and hydroxylamino-derivatives).[1]

  • Lethality: These intermediates attack multiple cellular targets, causing:

    • DNA strand breakage.[1][2]

    • Inhibition of ribosomal translation.[1]

    • Disruption of the citric acid cycle.[1]

Because the drug attacks multiple macromolecules, single-step target mutations (e.g., gyrase mutations for quinolones) are rare.[1] Resistance requires shutting down the activation factory.[1]

Visualization: Activation vs. Resistance Pathways

The following diagram illustrates the divergence between a susceptible cell (activation) and a resistant cell (loss of function).

FuraltadoneMechanism cluster_activation Susceptible Cell (Lethal Pathway) cluster_resistance Resistant Cell (Survival Pathway) Drug Furaltadone (Prodrug) Entry Cellular Entry (Porins) Drug->Entry NfsA NfsA Enzyme (Major Reductase) Entry->NfsA Diffusion NfsB NfsB Enzyme (Minor Reductase) Entry->NfsB Efflux Plasmid Efflux Pump (OqxAB) Entry->Efflux Pump Extrusion Survival Prodrug Remains Inert (Bacterial Survival) Entry->Survival No Activation Intermediates Reactive Electrophiles (Nitroso/Hydroxylamino) NfsA->Intermediates Reduction (-NO2 to -NHOH) NfsB->Intermediates Damage DNA Breakage & Ribosome Inhibition Intermediates->Damage Death Cell Death Damage->Death Mutation Chromosomal Mutation (nfsA / nfsB Inactivation) Mutation->NfsA Inhibits Expression Mutation->NfsB Inhibits Expression Efflux->Drug Export

Caption: Figure 1: The dual-pathway of furaltadone. Susceptibility requires enzymatic reduction (green), while resistance (red/yellow) arises from enzyme inactivation or efflux.

Part 2: Mechanisms of Resistance

Chromosomal Inactivation of Nitroreductases

The dominant mechanism of high-level resistance in Salmonella is the stepwise inactivation of nitroreductase genes.

  • Step 1 (nfsA Mutation): nfsA encodes the major oxygen-insensitive nitroreductase.[1] Mutations here (frameshifts, nonsense mutations, or transposon insertions) confer low-to-intermediate resistance.[1]

  • Step 2 (nfsB Mutation): nfsB encodes a minor reductase.[1] Mutation in nfsB alone rarely confers resistance, but when combined with an nfsA mutation, it leads to high-level resistance.[1]

Causality: Without these enzymes, furaltadone remains in its prodrug form and cannot damage DNA.[1]

Plasmid-Mediated Efflux (OqxAB)

While nitrofurans are small molecules, they are substrates for certain multidrug resistance (MDR) efflux pumps.[1][3]

  • The Culprit: The OqxAB pump (RND family).[1]

  • Genetic Context: Often located on IncHI2 plasmids and flanked by IS26 elements, facilitating horizontal transfer.[1]

  • Significance: OqxAB confers cross-resistance to quinolones, chloramphenicol, and nitrofurans.[1] While it provides lower-level resistance compared to nfsA deletion, it raises the Minimum Inhibitory Concentration (MIC) enough to facilitate survival and subsequent chromosomal mutation.

Part 3: Experimental Protocols for Characterization

This section outlines a self-validating workflow to categorize resistance mechanisms in Salmonella isolates.

Protocol A: Phenotypic Screening with Efflux Inhibition

Purpose: To distinguish between efflux-mediated resistance and enzymatic inactivation.[1]

Materials:

  • Mueller-Hinton Broth (MHB).[1][4]

  • Furaltadone (Sigma-Aldrich or equivalent).[1]

  • Efflux Inhibitor: PAβN (Phenylalanine-arginine β-naphthylamide) or Chlorpromazine.[1]

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of furaltadone (0.25 to 512 µg/mL) in 96-well plates.

  • Inoculum: Adjust Salmonella culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Inhibitor Setup:

    • Set A: Furaltadone only.[1]

    • Set B: Furaltadone + PAβN (Final concentration 20 µg/mL).[1] Note: Include a control well with PAβN only to ensure the inhibitor itself is not toxic.

  • Incubation: 16–20 hours at 37°C.

  • Data Interpretation (Table 1):

ObservationInterpretation
High MIC in Set A & Set B Resistance is likely chromosomal (nfsA/nfsB inactivation).[1] Efflux is not the primary driver.[1]
High MIC in Set A, Low MIC in Set B Resistance is efflux-mediated (likely OqxAB).[1][3]
Low MIC in both Isolate is susceptible.[1]
Protocol B: Genotypic Validation (PCR & Sequencing)

Purpose: To confirm mutations in nitroreductase genes.[1]

Target Genes:

  • nfsA (approx. 720 bp)[1]

  • nfsB (approx. 650 bp)[1]

Primers (Standard Salmonella specific):

  • nfsA-F: 5'-ATGACGCCAACCATTGAA-3'[1]

  • nfsA-R: 5'-TTAGCGCGTCGCCCAACC-3'[1]

  • nfsB-F: 5'-ATGGATATCATTTCTGTCGC-3'

  • nfsB-R: 5'-TTACAGCGTTGTCTTGCC-3'[1]

Workflow:

  • Extraction: Isolate genomic DNA using a standard column-based kit.[1]

  • Amplification: Perform PCR (30 cycles: 94°C 30s, 55°C 30s, 72°C 1min).

  • Validation: Run on 1.5% agarose gel.

    • Self-Validation Check: Absence of bands suggests gene deletion or insertion sequence (IS) disruption.[1]

    • Sequencing: If bands are present, Sanger sequence the products. Look for premature stop codons or frameshifts compared to the wild-type Salmonella Typhimurium LT2 reference.[1]

Protocol C: Functional Complementation (The "Gold Standard")

Purpose: To prove that the observed mutation caused the resistance.[1]

  • Cloning: Clone wild-type nfsA and nfsB genes into an expression vector (e.g., pBAD or pUC19).[1]

  • Transformation: Electroporate the plasmid into the resistant Salmonella isolate.[1]

  • Assay: Repeat Protocol A (MIC determination).

  • Result: If the MIC drops back to susceptible levels (restoration of sensitivity), the mutation in that specific gene was the cause of resistance.

Part 4: Diagnostic Workflow Diagram

The following flowchart guides the researcher through the logical steps of identifying the resistance mechanism.

ResistanceWorkflow Start Isolate Salmonella Strain (High MIC to Furaltadone) Step1 Perform MIC Assay +/- Efflux Inhibitor (PAβN) Start->Step1 Decision1 Does MIC decrease >4-fold with inhibitor? Step1->Decision1 EffluxPath Suspect Efflux Pump (e.g., OqxAB) Decision1->EffluxPath Yes EnzymePath Suspect Nitroreductase Inactivation Decision1->EnzymePath No PCR_Oqx PCR Screen for oqxAB gene EffluxPath->PCR_Oqx Final Confirm Mechanism PCR_Oqx->Final PCR_Nfs PCR & Sequence nfsA and nfsB EnzymePath->PCR_Nfs SeqResult Identify Mutations (Stop codons, Frameshifts) PCR_Nfs->SeqResult Complementation Functional Complementation (Transform with WT nfsA/nfsB) SeqResult->Complementation Complementation->Final

Caption: Figure 2: Logical workflow for characterizing furaltadone resistance phenotypes.

References

  • Mechanisms of Nitrofuran Resistance: Whiteway, J., et al. (1998).[1] "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link[1]

  • OqxAB Efflux Pump: Wong, M. H., et al. (2015).[1] "Plasmid-Mediated OqxAB Is an Important Mechanism for Nitrofurantoin Resistance in Escherichia coli."[1][3][5] Antimicrobial Agents and Chemotherapy.[1][6][7] Link[1]

  • Furaltadone Structure & Usage: PubChem. "Furaltadone - Compound Summary." National Library of Medicine.[1] Link

  • Salmonella Resistance Protocols: Clinical and Laboratory Standards Institute (CLSI).[1] "Performance Standards for Antimicrobial Susceptibility Testing." Link[1]

  • Cross-Resistance Studies: Ho, P. L., et al. (2010).[1] "Plasmid-mediated quinolone resistance determinants qnr, aac(6')-Ib-cr, and oqxAB in Salmonella enterica." Journal of Antimicrobial Chemotherapy. Link

Sources

Methodological & Application

Application Note: Protocol for Preparation of Furaltadone Hydrochloride Stock Solutions

[1][2]

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-purity stock solutions of Furaltadone Hydrochloride (HCl) . Unlike generic preparation methods, this protocol addresses the specific physicochemical constraints of nitrofuran antibiotics—specifically their photosensitivity and solubility differentials between the salt and free-base forms.[1] This guide ensures reproducibility in antimicrobial susceptibility testing (AST), mast cell degranulation assays, and in vivo pharmacokinetic studies.[1]

Physicochemical Profile

Understanding the intrinsic properties of the compound is the first step in a self-validating protocol.[1]

PropertySpecificationNotes
Compound Name This compoundSalt form of Furaltadone
CAS Number 3759-92-0Distinct from free base (CAS 139-91-3)
Molecular Weight 360.75 g/mol Use this value for Molarity calculations
Formula C₁₃H₁₆N₄O₆[1][2][3][4][5][6][7] · HClContains a 5-nitrofuran ring (chromophore)
Appearance Yellow crystalline powderColor intensity correlates with concentration
Solubility (Water) ~34 - 66 mg/mLHigh solubility due to ionic HCl moiety
Solubility (DMSO) ~16 - 20 mg/mLGood for long-term cryogenic storage
Solubility (Ethanol) < 1 mg/mLInsoluble – Do not use as primary solvent
Stability Light Sensitive Rapid photodegradation of the nitro group

Critical Pre-Protocol Considerations (The "Why" Behind the Steps)

Photostability (The Nitrofuran Risk)

Mechanism: Nitrofurans possess a nitro group at the 5-position of the furan ring.[1] Exposure to UV or intense white light causes photolysis, reducing the nitro group and altering the antimicrobial pharmacophore.

  • Protocol Requirement: All weighing and dissolution steps must be performed under amber light or in vessels wrapped in aluminum foil.

Solvent Selection Logic[3]
  • Water: Ideal for immediate use in cell culture or bacterial broth because Furaltadone HCl is water-soluble.[1] However, aqueous solutions are prone to hydrolysis over extended periods and bacterial contamination if not sterile-filtered.[1]

  • DMSO (Dimethyl Sulfoxide): Preferred for Long-Term Storage (Master Stock) .[1] DMSO prevents hydrolysis and is bacteriostatic.[1] It also facilitates "freeze-thaw" stability better than water.[1]

Protocol A: Preparation of Master Stock Solution (DMSO)

Target Concentration: 10 mM or 25 mg/mL Application: Long-term storage (-80°C), High-throughput screening libraries.[1]

Materials
  • Furaltadone HCl powder (Store at -20°C desicated).[8][1][2][3][5][9]

  • Anhydrous DMSO (Spectroscopic grade, ≥99.9%).[1]

  • Amber borosilicate glass vials (Screw cap with PTFE liner).[1]

  • Vortex mixer and Sonicator bath.[1]

Step-by-Step Procedure
  • Equilibration: Allow the Furaltadone HCl vial to warm to room temperature (approx. 20 mins) inside a desiccator before opening. This prevents condensation from introducing moisture to the bulk powder.[1]

  • Weighing: Weigh 3.61 mg of Furaltadone HCl.

    • Calculation:

      
      .[1]
      
  • Dissolution: Add 1.0 mL of Anhydrous DMSO to the vial.

    • Note: Do not add the powder to the solvent; add solvent to the powder to prevent clumping.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.[1]

    • Checkpoint: Solution must be a clear, bright yellow liquid with no particulate matter.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) into amber microtubes.

    • Reasoning: Avoids repeated freeze-thaw cycles which can induce precipitation.[1]

  • Storage: Store at -80°C . Stable for 6 months.

Protocol B: Preparation of Aqueous Working Stock

Target Concentration: 10 mg/mL Application: Immediate use in MIC determination, bacterial culture, or animal gavage.

Step-by-Step Procedure
  • Weighing: Weigh 10 mg of Furaltadone HCl.

  • Dissolution: Add 1.0 mL of sterile deionized water (Milli-Q or equivalent).

  • Mixing: Vortex for 1 minute. The salt form should dissolve readily.[1]

  • Sterilization (Crucial): Pass the solution through a 0.22 µm PVDF or PES syringe filter .[1]

    • Warning: Do not use Nylon filters if protein binding is a concern in downstream applications, though less critical for small molecules.

  • Usage: Use immediately. If storage is necessary, store at 4°C for no more than 24 hours.

In Vivo Formulation Guide (Intraperitoneal/Oral)

For animal studies, a co-solvent system is often required to maintain solubility at higher doses while ensuring biocompatibility.[1]

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[1][3]

  • 40% PEG300 (Co-solvent/Stabilizer)[1]

  • 5% Tween-80 (Surfactant)[1][3]

  • 45% Saline (0.9% NaCl) (Diluent)[8][1]

Preparation Order (Must be followed strictly to avoid precipitation):

  • Dissolve Furaltadone HCl in pure DMSO (Concentration = 10x final target).[1]

  • Add PEG300 and vortex.[8][1]

  • Add Tween-80 and vortex.[8][1]

  • Slowly add warm Saline (37°C) while vortexing.

    • Visual Check: Ensure clarity after every addition. If cloudiness appears, sonicate immediately.

Visualization: Workflow & Decision Logic[3]

Preparation Workflow

GStartStart: Furaltadone HCl(-20°C Powder)EquilibrateEquilibrate to RT(Desiccator)Start->EquilibrateWeighWeigh Powder(Amber Light)Equilibrate->WeighSolventSelect SolventWeigh->SolventDMSOAdd DMSO(Master Stock)Solvent->DMSOLong-termWaterAdd Sterile Water(Working Stock)Solvent->WaterImmediateMixVortex & Sonicate(2-5 mins)DMSO->MixWater->MixQCQC Check:Clear Yellow Solution?Mix->QCQC->MixNo (Cloudy)FilterSterile Filter(0.22 µm)QC->FilterYes (Water)AliquotAliquot intoAmber VialsQC->AliquotYes (DMSO)UseImmediate UseFilter->UseStoreStore -80°CAliquot->Store

Figure 1: Step-by-step workflow for Furaltadone HCl stock preparation emphasizing decision points for solvent selection.[1]

Quality Control & Troubleshooting

To ensure scientific integrity, every stock solution must be validated before use.

Self-Validating Checkpoints:

  • Visual Inspection: The solution must be yellow .[1] If the solution turns orange/brown or precipitates, photodegradation or saturation has occurred. Discard.

  • Solubility Limit Check:

    • If preparing >20 mg/mL in DMSO, warming to 37°C may be required.

    • If precipitation occurs upon adding water to a DMSO stock, the concentration is too high. Dilute the DMSO stock first or add the aqueous buffer slowly with rapid stirring.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Dissolution Concentration exceeds saturationSonicate at 37°C; Verify calculation (MW 360.75).
Color Change (Darkening) Photolysis (UV exposure)Discard.[1] Prepare new stock under amber light.
Precipitation on Thawing "Salting out" or low temp effectWarm to 37°C and vortex. Ensure aliquots are single-use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9576185, this compound. Retrieved from [Link][1]

Advanced Protocol: LC-MS/MS Determination of Furaltadone Metabolite (AMOZ) in Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Furaltadone is a nitrofuran antibiotic banned in food-producing animals due to carcinogenicity. Unlike many antibiotics, parent nitrofurans metabolize rapidly (half-life < 2 hours), making them undetectable in tissue. The only reliable marker is the tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) .

The Analytical Challenge: AMOZ covalently binds to tissue proteins. It cannot be extracted by simple solvent extraction. The "Gold Standard" method requires acid hydrolysis to release the metabolite, followed by simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA). This converts the small, polar AMOZ into 2-NP-AMOZ (3-{[(2-nitrophenyl)methylene]amino}-5-morpholinomethyl-2-oxazolidinone), a stable, hydrophobic Schiff base amenable to LC-MS/MS detection.

Regulatory Update (Critical): Effective November 2022, the European Union lowered the Reference Point for Action (RPA) for nitrofuran metabolites from 1.0 µg/kg to 0.5 µg/kg (Regulation (EU) 2019/1871 as amended). This protocol is designed to achieve a Limit of Quantitation (LOQ) of 0.1 µg/kg , ensuring robust compliance.

Reaction Mechanism & Workflow

The success of this method hinges on the derivatization efficiency. The reaction must occur at 37°C overnight. Higher temperatures (e.g., 60°C) accelerate the reaction but may degrade the nitrophenyl moiety, causing signal loss.

Derivatization Pathway

AMOZ_Derivatization Protein_AMOZ Protein-Bound AMOZ (Tissue Matrix) Free_AMOZ Free AMOZ (Released) Protein_AMOZ->Free_AMOZ Acid Hydrolysis (0.12M HCl, pH 1-2) Schiff_Base 2-NP-AMOZ (Target Analyte) Free_AMOZ->Schiff_Base Derivatization (37°C, 16h) NBA 2-Nitrobenzaldehyde (Reagent) NBA->Schiff_Base

Caption: Acid hydrolysis releases AMOZ, which immediately reacts with 2-NBA to form the detectable Schiff base.

Materials & Reagents

  • Standards: AMOZ hydrochloride (TraceCERT®), AMOZ-d5 (Internal Standard).

  • Derivatization Agent: 2-Nitrobenzaldehyde (2-NBA), 50 mM in DMSO.

  • Solvents: Methanol (LC-MS grade), Ethyl Acetate, Acetonitrile.

  • Buffers:

    • 0.12 M HCl.

    • 0.1 M K₂HPO₄ (Dipotassium hydrogen phosphate).

    • 1 M NaOH (for pH adjustment).

  • Equipment: Water bath (37°C), N₂ Evaporator, Centrifuge (3000 x g).

Sample Preparation Protocol

Principle: This step combines hydrolysis, derivatization, and extraction. The pH adjustment is the critical control point (CCP).

Step-by-Step Methodology
  • Homogenization:

    • Weigh 1.00 g ± 0.01 g of minced tissue (muscle, liver, or shrimp) into a 50 mL polypropylene centrifuge tube.

    • Why: 1g is sufficient for 0.1 ppb sensitivity; larger masses increase matrix interference.

  • Internal Standard Addition:

    • Add 100 µL of AMOZ-d5 working solution (100 ng/mL).

    • Vortex for 30 seconds and allow to equilibrate for 15 minutes.

    • Self-Validating Step: The IS is added before hydrolysis to correct for derivatization inefficiency and extraction losses.

  • Hydrolysis & Derivatization (The Reaction):

    • Add 4 mL of 0.12 M HCl .

    • Add 200 µL of 50 mM 2-NBA (in DMSO).

    • Vortex vigorously.

    • Incubate at 37°C for 16 hours (Overnight).

    • Caution: Do not shorten this time. Protein hydrolysis is the rate-limiting step.

  • Neutralization (CCP):

    • Cool samples to room temperature.

    • Add 5 mL of 0.1 M K₂HPO₄ .

    • Adjust pH to 7.4 ± 0.2 using 1 M NaOH (approx. 400-500 µL).

    • Why: The Schiff base is stable at neutral pH. Acidic pH prevents extraction into organic solvent; alkaline pH (>8.5) may hydrolyze the derivative back to parent.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL Ethyl Acetate .

    • Shake/Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a clean glass tube.

    • Repeat: Perform a second extraction with 5 mL Ethyl Acetate and combine extracts.

  • Concentration:

    • Evaporate the combined ethyl acetate to dryness under Nitrogen at 45°C.

    • Reconstitute in 200 µL of Mobile Phase A:B (50:50).

    • Filter through a 0.2 µm PTFE syringe filter into an LC vial.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6470, Sciex 6500+, Waters Xevo TQ-XS).

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Injection Volume: 10 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile).

Time (min)% Mobile Phase B
0.020
1.020
6.090
8.090
8.120
10.020
Mass Spectrometry (ESI+)[2]
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Quantification & Confirmation)

The precursor ion is the 2-NBA derivative of AMOZ (2-NP-AMOZ).

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)
2-NP-AMOZ 335.1 291.1 Quantifier 12
335.1128.1Qualifier28
335.1262.1Qualifier18
2-NP-AMOZ-d5 340.1 296.1 Quantifier 12

Note: The transition 335.1 -> 291.1 corresponds to the loss of the morpholine bridge fragment (C₂H₄O), a highly specific fragmentation for this molecule.

Method Validation & Performance Data

This method complies with Commission Implementing Regulation (EU) 2021/808 .

ParameterPerformance CriteriaResult
Linearity R² > 0.99> 0.995 (0.05 - 2.0 µg/kg)
Recovery 80 - 110%92% (at 0.5 µg/kg spike)
Precision (RSD) < 15%6.4% (intra-day)
CCα (Decision Limit) < RPA (0.5 µg/kg)0.08 µg/kg
CCβ (Detection Cap.) < RPA0.12 µg/kg

Troubleshooting & Optimization

Issue: Low Recovery of Internal Standard
  • Cause: Incomplete derivatization or pH drift.

  • Fix: Ensure the water bath is actually 37°C. Check the pH of the sample after adding K₂HPO₄. If it is < 7.0, the extraction into ethyl acetate will be poor. If > 9.0, the derivative degrades.

Issue: High Background / Matrix Interference
  • Cause: 2-NBA reagent overload.

  • Fix: The 2-NBA reagent is in large excess. If the LC baseline is high, implement a Hexane Wash step on the aqueous phase after hydrolysis but before pH adjustment/extraction to remove excess reagent and lipids.

Workflow Visualization: Sample Prep

Sample_Prep_Workflow Start 1.0g Tissue Homogenate Add_IS Add AMOZ-d5 IS Start->Add_IS Hydrolysis Add 0.12M HCl + 2-NBA Incubate 37°C, 16h Add_IS->Hydrolysis Neutralize Adjust pH to 7.4 (K2HPO4 / NaOH) Hydrolysis->Neutralize Extract LLE with Ethyl Acetate (x2) Neutralize->Extract Dry Evaporate to Dryness (N2, 45°C) Extract->Dry Reconstitute Reconstitute in Mobile Phase Filter 0.2µm Dry->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Caption: Step-by-step sample preparation workflow ensuring optimal recovery and derivatization.

References

  • European Commission. (2019).[1][2] Commission Regulation (EU) 2019/1871 on reference points for action for non-allowed pharmacologically active substances present in food of animal origin.[1][3][4]

  • European Commission. (2023). Commission Regulation (EU) 2023/411 amending Regulation (EU) 2019/1871 as regards nitrofurans and their metabolites.[2]

  • Vass, M., et al. (2008). Determination of nitrofuran metabolites in shrimp by LC-MS/MS. Journal of Food Composition and Analysis.
  • USDA Food Safety and Inspection Service. (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. CLG-MRM1.08.

  • Waters Corporation. (2020). Determination of Nitrofuran Metabolite Residues in Honey using LC-MS/MS. Application Note.

Sources

Application Notes and Protocols for the Screening of Furaltadone Residues in Aquaculture Products using Competitive ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furaltadone Challenge in Aquaculture

Furaltadone, a member of the nitrofuran class of synthetic broad-spectrum antibiotics, was historically used in aquaculture to treat and prevent bacterial and protozoan infections.[1][2] However, due to concerns over the carcinogenicity of its residues, the use of furaltadone in food-producing animals has been banned in many countries, including the European Union and the United States.[1][3]

Despite these bans, the illegal use of furaltadone persists due to its low cost and effectiveness. This poses a significant threat to food safety and international trade. Furaltadone is rapidly metabolized in animals, and its residues become covalently bound to tissue proteins. This makes the parent drug undetectable shortly after administration. Therefore, regulatory monitoring focuses on the detection of its major, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][4] The presence of AMOZ in aquaculture products is direct evidence of the illegal use of furaltadone.

Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput screening method for detecting AMOZ residues in various aquaculture matrices. This application note provides a comprehensive guide to the principles, protocols, and best practices for the use of competitive ELISA kits for furaltadone (as AMOZ) screening.

Principle of Competitive ELISA for AMOZ Detection

The detection of AMOZ, a small molecule, is typically achieved through a competitive ELISA format. This assay is based on the competition between the AMOZ in the sample and a known amount of enzyme-labeled AMOZ (or an AMOZ-protein conjugate coated on the microplate) for a limited number of specific anti-AMOZ antibody binding sites.

The core principle is an inverse relationship between the concentration of AMOZ in the sample and the intensity of the colorimetric signal.

  • High AMOZ Concentration in Sample: The AMOZ from the sample will bind to most of the available antibody sites. This leaves very few sites for the enzyme-labeled AMOZ to bind. Consequently, after the addition of the substrate, a weak color signal is produced.

  • Low or No AMOZ in Sample: With little or no AMOZ from the sample to compete, the enzyme-labeled AMOZ will bind to a large number of the antibody sites. This results in a strong color signal upon substrate addition.

This relationship allows for the quantification of AMOZ in the sample by comparing the signal intensity to a standard curve generated with known concentrations of AMOZ.

ELISA_Principle cluster_0 High AMOZ in Sample cluster_1 Low/No AMOZ in Sample Sample_AMOZ_H Sample AMOZ (High Conc.) Antibody_H Anti-AMOZ Antibody Sample_AMOZ_H->Antibody_H Binds Enzyme_HRP_H Enzyme-Labeled AMOZ Enzyme_HRP_H->Antibody_H Blocked Substrate_H Substrate Result_H Weak Color Signal Substrate_H->Result_H Leads to Sample_AMOZ_L Sample AMOZ (Low/No Conc.) Antibody_L Anti-AMOZ Antibody Sample_AMOZ_L->Antibody_L No Binding Enzyme_HRP_L Enzyme-Labeled AMOZ Enzyme_HRP_L->Antibody_L Binds Substrate_L Substrate Result_L Strong Color Signal Substrate_L->Result_L Leads to

Caption: Competitive ELISA principle for AMOZ detection.

Critical Sample Preparation: Releasing the Marker Residue

The robust and reliable detection of AMOZ begins with a meticulous sample preparation protocol. The primary challenge is the liberation of the protein-bound AMOZ metabolite from the tissue matrix. This is a multi-step process involving homogenization, acid hydrolysis, and derivatization.

1. Homogenization: The initial step is to create a uniform sample matrix. This is crucial for consistent extraction efficiency and reproducibility.

  • Protocol: Accurately weigh a representative portion of the aquaculture sample (e.g., fish or shrimp muscle tissue). Homogenize the sample to a paste-like consistency.

2. Acid Hydrolysis: This is a critical step to cleave the covalent bonds between AMOZ and tissue proteins.

  • Causality: The acidic environment facilitates the hydrolysis of the protein, releasing the AMOZ molecule into the extraction solvent.

  • Protocol: To the homogenized sample, add a defined volume of hydrochloric acid (HCl) solution.[5][6][7]

3. Derivatization: To enhance the stability and improve the immunological recognition of the AMOZ molecule, a derivatization step is employed. This involves reacting the released AMOZ with a derivatizing agent, typically 2-nitrobenzaldehyde (2-NBA).[7] This reaction forms a stable derivative, NP-AMOZ.

  • Causality: The derivatization process creates a more stable molecule with an altered structure that is specifically recognized by the antibodies in the ELISA kit. This step is essential for the specificity and sensitivity of the assay.

  • Protocol: Add the derivatization reagent to the acidified sample mixture. Incubate the mixture under controlled temperature and time to ensure complete derivatization.[5][6][8] Incubation is often performed overnight at 37°C or for a shorter duration at a higher temperature, such as 3 hours at 50°C.[5]

4. Neutralization and Extraction: After derivatization, the acidic mixture is neutralized to prepare for solvent extraction. A liquid-liquid extraction is then performed to isolate the NP-AMOZ derivative from the aqueous phase.

  • Causality: Neutralization is necessary to optimize the partitioning of the NP-AMOZ into the organic solvent. Ethyl acetate is a commonly used solvent due to its polarity, which is suitable for extracting the NP-AMOZ derivative.

  • Protocol:

    • Add a base (e.g., NaOH) and a buffer (e.g., K2HPO4) to adjust the pH to approximately 7.[5][7]

    • Add ethyl acetate, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[5]

    • Carefully collect the upper organic layer containing the NP-AMOZ.

5. Clean-up and Reconstitution: The collected organic extract is then evaporated to dryness and reconstituted in a buffer compatible with the ELISA assay. A final clean-up step with a non-polar solvent like n-hexane is often included to remove lipids and other interfering substances.

  • Causality: This step concentrates the analyte and removes any residual extraction solvent that might interfere with the antibody-antigen binding in the ELISA plate. The n-hexane wash removes lipophilic components that can cause matrix effects.

  • Protocol:

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Redissolve the residue in a mixture of n-hexane and the ELISA kit's reconstitution buffer.

    • Vortex and centrifuge. The lower aqueous layer, containing the purified NP-AMOZ, is used for the ELISA.[5]

Sample_Prep_Workflow Start Aquaculture Sample (Fish/Shrimp) Homogenize 1. Homogenization Start->Homogenize Hydrolysis 2. Acid Hydrolysis (HCl) Homogenize->Hydrolysis Derivatization 3. Derivatization (2-NBA) Hydrolysis->Derivatization Neutralize 4. Neutralization (NaOH, K2HPO4) Derivatization->Neutralize Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->Extract Evaporate 6. Evaporation Extract->Evaporate Reconstitute 7. Reconstitution (n-Hexane & Buffer) Evaporate->Reconstitute End Sample Ready for ELISA Reconstitute->End

Caption: Sample preparation workflow for AMOZ analysis.

Detailed ELISA Protocol

The following is a generalized step-by-step protocol for a competitive ELISA for AMOZ detection. Note: Always refer to the specific instructions provided with your commercial ELISA kit, as incubation times, reagent volumes, and concentrations may vary.

Reagent/ComponentTypical Specification
AMOZ Standards0, 0.05, 0.15, 0.45, 1.35, 4.05 ppb (ng/mL)
HRP-Conjugated AntibodyReady to use
Anti-AMOZ AntibodyReady to use
Substrate (TMB)Two-component (A and B)
Stop Solution2M H2SO4
Wash BufferConcentrated, dilute before use
Microtiter Plate96-well, pre-coated with AMOZ-antigen conjugate

Assay Procedure:

  • Reagent Preparation: Bring all reagents and the microtiter plate to room temperature before use. Prepare the required volume of wash buffer by diluting the concentrate with deionized water.

  • Standard and Sample Addition:

    • Add 50 µL of each AMOZ standard in duplicate to the appropriate wells.

    • Add 50 µL of the prepared sample extracts in duplicate to the sample wells.

  • Competitive Reaction:

    • Add 50 µL of the HRP-conjugated anti-AMOZ antibody to each well.

    • Gently mix the plate and incubate for a specified time (e.g., 45-60 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.[9]

  • Washing:

    • After incubation, discard the contents of the wells.

    • Wash the plate 4-5 times with the diluted wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it firmly on absorbent paper.

    • Expert Tip: Thorough washing is critical to reduce background noise and ensure accurate results. Inadequate washing is a common source of error in ELISA.

  • Substrate Addition and Color Development:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes). A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reference reading at 630 nm to correct for any imperfections in the plate.

Data Analysis and Interpretation

  • Calculate the Average Absorbance: Determine the average absorbance for each set of duplicate standards and samples.

  • Construct the Standard Curve:

    • Calculate the percentage of binding for each standard using the following formula: % Binding = (Absorbance of Standard / Absorbance of Zero Standard) x 100

    • Plot the percentage of binding against the corresponding AMOZ concentration on a semi-logarithmic graph.

  • Determine Sample Concentration:

    • Calculate the percentage of binding for each sample.

    • Interpolate the concentration of AMOZ in the sample from the standard curve.

    • Remember to account for any dilution factors used during sample preparation to obtain the final concentration in the original sample.

ParameterTypical Value
Limit of Detection (LOD) 0.05 - 0.1 ppb
Cross-Reactivity (with other nitrofuran metabolites) < 0.1%
Assay Time ~1.5 - 2 hours
Sample Matrix Fish, Shrimp, Liver, Honey

Trustworthiness: A Self-Validating System

The reliability of any screening method is paramount. ELISA protocols for furaltadone should be validated to ensure they meet the required performance characteristics. Regulatory bodies like the European Union (Commission Decision 2002/657/EC) and organizations such as AOAC International provide guidelines for the validation of screening methods for veterinary drug residues.[10][11][12]

Key Validation Parameters:

  • Specificity/Selectivity: The ability of the antibody to exclusively bind to AMOZ without significant cross-reactivity with other structurally related compounds or matrix components.

  • Detection Capability (CCβ): The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. For banned substances, the CCβ should be as low as reasonably achievable.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Applicability: The range of aquaculture species and tissue types for which the method is validated.

Laboratories should perform in-house validation or use commercially available kits with comprehensive validation data. Regular participation in proficiency testing schemes is also essential to ensure ongoing performance.

Troubleshooting Common ELISA Issues

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal - Inactive reagents (expired or improperly stored)- Insufficient incubation times- Errors in reagent addition- Check reagent expiration dates and storage conditions- Adhere strictly to the protocol's incubation times- Re-run the assay, carefully following each step
High Background - Inadequate washing- Contaminated reagents or buffer- Over-incubation- Ensure thorough washing between steps- Prepare fresh buffers- Precisely follow the recommended incubation times
High Variability (Poor Precision) - Inconsistent pipetting- Temperature gradients across the plate- Incomplete mixing of reagents- Calibrate pipettes and use consistent technique- Ensure the plate is at a uniform temperature during incubation- Gently mix the plate after reagent addition

Conclusion

The competitive ELISA for the detection of the furaltadone metabolite, AMOZ, is a powerful tool for the high-throughput screening of aquaculture products. Its speed, sensitivity, and cost-effectiveness make it an ideal method for regulatory laboratories and food producers to monitor for the illegal use of this banned antibiotic. Adherence to validated protocols, meticulous sample preparation, and a thorough understanding of the assay's principles are essential for generating reliable and defensible results, thereby safeguarding public health and ensuring fair trade practices.

References

  • Furaltadone Metabolite (AMOZ) Rapid Test Kit. (2022). Shenzhen Finder Biotech Co.,Ltd. Retrieved from [Link]

  • Furaltadone Metabolite (AMOZ) ELISA Kit. (2022). Shenzhen Finder Biotech Co.,Ltd. Retrieved from [Link]

  • Technical Manual AMOZ (Nitrofuran Furaltadone) ELISA Kit. Assay Genie. Retrieved from [Link]

  • Competitive ELISA Protocol and Animation. (2023, October 31). Microbe Notes. Retrieved from [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Retrieved from [Link]

  • AOZ ELISA A competitive enzyme immunoassay for screening and quantitative analysis of AOZ in various matrices. R-Biopharm. Retrieved from [Link]

  • AMOZ ELISA A competitive enzyme immunoassay for screening and quantitative analysis of AMOZ. R-Biopharm. Retrieved from [Link]

  • Detection of Nitrofuran Metabolites in Shrimp. (2017, November 1). FDA. Retrieved from [Link]

  • AMOZ (Nitrofuran Furaltadone) ELISA Kit. (2023, January 9). Elabscience. Retrieved from [Link]

  • Furaltadone. PubChem. Retrieved from [Link]

  • TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. NUCLEUS information resources. Retrieved from [Link]

  • AOAC SMPR® 2020.011 Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Formaline. AOAC International. Retrieved from [Link]

  • Application of EU guidelines for the validation of screening methods for veterinary drugs. Analytica Chimica Acta. Retrieved from [Link]

  • Standard Method Performance Requirements (SMPRs ® ) 2018.010: Screening and Identification Method for Regulated Veterinary Drug Residues in Food Stakeholder Panel Strategic Food Analytical Methods (SPSFAM). ResearchGate. Retrieved from [Link]

  • Nitrofuran (AMOZ) ELISA Kit, Cat# DE-100060. Life Technologies (India). Retrieved from [Link]

  • Commission Implementing Regulation (EU) 2021/808. EUR-Lex. Retrieved from [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. Retrieved from [Link]

  • ELISA Troubleshooting Guide. Bio-Techne. Retrieved from [Link]

  • Nitrofuran (AOZ) ELISA KIT. ATZ labs. Retrieved from [Link]

  • Synthesis of Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) and novel haptens for the development of a sensitive Enzyme-linked Immunosorbent Assay (ELISA). ResearchGate. Retrieved from [Link]

  • Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites with a New Derivatizing Agent 5-Nitro-2-Furaldehyde in Their Determination in Chicken Meat by HPLC–MS/MS. ResearchGate. Retrieved from [Link]

  • Validation Requirements for Testing for Residues of Veterinary Drugs. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Furaltadone. Wikipedia. Retrieved from [Link]

  • Method for detecting nitrofuran. Google Patents.
  • METHODS OF ANALYSIS FOR VETERINARY DRUGS. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]

  • Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization. National Center for Biotechnology Information. Retrieved from [Link]

  • Commission Decision of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Legislation.gov.uk. Retrieved from [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Retrieved from [Link]

  • Advancing food safety and regulatory compliance: comprehensive screening of veterinary drug residues in food using SCIEX LC-MS/MS technology, AOAC official method. SCIEX. Retrieved from [Link]

  • Potential Errors that can Occur in an ELISA. Surmodics IVD. Retrieved from [Link]

  • Application of EU guidelines for the validation of screening methods for veterinary drugs. ResearchGate. Retrieved from [Link]

  • The principle and method of ELISA. MBL Life Science. Retrieved from [Link]

  • AMOZ. Chemsrc. Retrieved from [Link]

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Advanced Application Note: Determination of Nitrofuran Metabolites in Tissue via Polymeric Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Nitrofurans (furazolidone, furaltadone, nitrofurantoin, and nitrofurazone) are broad-spectrum antimicrobial agents banned in food-producing animals by the EU, USA, and China due to their mutagenic and carcinogenic properties.

The Analytical Challenge: Testing for the parent drugs is futile because they metabolize rapidly (half-life < hours). However, their metabolites covalently bind to tissue proteins and persist for weeks or months. Therefore, regulatory compliance requires the detection of these specific tissue-bound metabolites.

This protocol details a robust, self-validating workflow utilizing Acid Hydrolysis/Derivatization followed by Polymeric Solid-Phase Extraction (SPE) .[1] Unlike traditional Liquid-Liquid Extraction (LLE) which is labor-intensive and prone to emulsion formation, this SPE method utilizes a Hydrophilic-Lipophilic Balance (HLB) sorbent to ensure high recovery of the amphiphilic derivatized markers while removing matrix interferences.

Target Analytes (The "Marker" Metabolites)[2][3][4][5]
Parent DrugMarker MetaboliteAbbreviationDerivatized Target (Analyzed)
Furazolidone3-amino-2-oxazolidinoneAOZ NPAOZ
Furaltadone3-amino-5-morpholinomethyl-2-oxazolidinoneAMOZ NPAMOZ
Nitrofurantoin1-aminohydantoinAHD NPAHD
NitrofurazoneSemicarbazideSEM NPSEM

Mechanism of Action & Chemistry[6]

To detect these covalently bound metabolites, we must perform a "Release and Trap" chemical reaction.

  • Release (Hydrolysis): Acidic conditions (HCl) break the protein-metabolite bond.

  • Trap (Derivatization): The released metabolites are small and polar, making them difficult to retain and detect. We simultaneously react them with 2-Nitrobenzaldehyde (2-NBA) .[2][3] This adds a non-polar chromophore, increasing molecular weight for MS/MS sensitivity and improving retention on the SPE column.

Workflow Visualization

NitrofuranPathway Parent Parent Drug (Rapidly Metabolized) Bound Protein-Bound Metabolite Parent->Bound Metabolism (< 2 hrs) Free Free Metabolite (Unstable/Polar) Bound->Free Acid Hydrolysis (HCl, 16h @ 37°C) Deriv 2-NBA Derivative (Stable/Retainable) Free->Deriv + 2-Nitrobenzaldehyde (Simultaneous) MS LC-MS/MS Detection Deriv->MS SPE Cleanup

Figure 1: The "Release and Trap" mechanism required for nitrofuran analysis. The derivatization step is critical to prevent the free metabolite from degrading or re-binding.

Materials & Reagents

  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 cc (e.g., Waters Oasis HLB or Phenomenex Strata-X). Note: Do not use C18 silica; it may de-wet during the drying steps and has lower capacity for these specific adducts.

  • Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA), 50 mM in DMSO.

  • Hydrolysis Acid: 1.0 M Hydrochloric Acid (HCl).[4]

  • Neutralization Buffer: 0.1 M K₂HPO₄ (Dipotassium hydrogen phosphate) and 1 M NaOH.

  • Internal Standards: Isotopically labeled analogs (

    
     or 
    
    
    
    ) for AOZ, AMOZ, AHD, and SEM.

Sample Preparation Protocol

Step A: Homogenization & Hydrolysis[5]
  • Weigh 2.0 g ± 0.05 g of homogenized tissue (shrimp, poultry, or fish) into a 50 mL centrifuge tube.

  • Add Internal Standards (100 µL of mixed deuterated standard solution). Vortex for 1 min.

  • Add 10 mL of 0.125 M HCl .

  • Add 100 µL of 50 mM 2-NBA (in DMSO).

    • Critical: The 2-NBA must be added before incubation. If you hydrolyze first and derivatize later, you will lose the volatile/unstable metabolites.

  • Cap tightly and incubate at 37°C for 16 hours (overnight) in a shaking water bath.

    • Optimization: For rapid analysis, incubation at 60°C for 3 hours is possible but must be validated against the overnight method.

Step B: Neutralization (The pH Swing)

The reaction occurs at pH < 2, but the SPE sorbent works best at neutral pH for these compounds.

  • Cool samples to room temperature.

  • Add 1 mL of 0.1 M K₂HPO₄ .

  • Adjust pH to 7.4 ± 0.2 using 1 M NaOH.

    • Tip: Use a pH meter for the first few samples to calibrate the volume of NaOH needed, then spot-check.

  • Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.

  • Collect the supernatant. If the supernatant is cloudy, filter through a glass fiber filter.

Solid-Phase Extraction (SPE) Protocol[1]

This method utilizes a polymeric reversed-phase mechanism. The derivatized metabolites (nitrophenyl derivatives) are moderately hydrophobic.

StepSolvent / ActionMechanistic Purpose
1. Condition 3 mL MethanolSolvates the polymeric chains, activating the sorbent.
2. Equilibrate 3 mL Water (HPLC Grade)Prepares the column for the aqueous sample; removes excess organic solvent.
3. Load Supernatant from Step B (~10-12 mL)Flow rate: 1-2 mL/min. The derivatized analytes bind to the hydrophobic polymer.
4. Wash 1 3 mL WaterRemoves salts, buffers, and highly polar interferences.
5. Wash 2 3 mL 30% Methanol in WaterCritical Step: Removes proteins and moderate interferences. The derivatized analytes are retained (they elute >40% MeOH).
6. Dry Vacuum for 2-5 minsRemoves excess water which interferes with the elution solvent and evaporation.
7. Elute 3 mL Ethyl Acetate (or 100% Methanol)Disrupts hydrophobic interactions, releasing the concentrated analytes.

Post-Elution Processing:

  • Evaporate the eluate to dryness under nitrogen at 45°C.

  • Reconstitute in 200 µL of 50:50 Methanol:Water (v/v) .

  • Vortex and transfer to an LC vial.

LC-MS/MS Method Parameters

Column: C18 Reverse Phase (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm. Mobile Phase A: Water + 0.5 mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

MRM Transitions (Quantification & Confirmation):

Analyte (Derivative)Precursor Ion (m/z)Quant Ion (m/z)Qual Ion (m/z)
NPAOZ 236.1134.0104.0
NPAMOZ 335.1291.1262.1
NPAHD 249.1134.0178.0
NPSEM 209.1166.1192.1

Troubleshooting & Quality Control

The "SEM" False Positive Issue

Problem: Semicarbazide (SEM) is the marker for Nitrofurazone.[5] However, SEM is also a byproduct of:

  • Azodicarbonamide: A flour bleaching agent (often found in breaded products).

  • Carrageenan: A thickener used in processed meats.

  • Crustacean Shells: Natural occurrence in shrimp shells.[1]

Solution:

  • De-shelling: Thoroughly remove all shell material from shrimp before homogenization.

  • Washing: Wash the de-shelled meat with water prior to homogenization to remove surface contamination.

  • Interpretation: If SEM is positive but other metabolites are negative, investigate the sample matrix for breading or additives.

SPE Troubleshooting Logic

SPETroubleshoot Start Low Recovery? CheckPH Check Load pH (Must be 7.0 - 7.5) Start->CheckPH CheckDeriv Check Derivatization (Did you add 2-NBA before heat?) CheckPH->CheckDeriv pH OK Solve Correct Protocol CheckPH->Solve Adjust pH CheckWash Wash Step Too Strong? (Keep MeOH < 30%) CheckDeriv->CheckWash Timing OK CheckWash->Solve

Figure 2: Diagnostic decision tree for low recovery rates during method validation.

References

  • USDA Food Safety and Inspection Service (FSIS). (2019).[5] Screening and Confirmation of Nitrofuran Metabolites by LC-MS-MS (CLG-NFUR 3.01). [Link]

  • European Food Safety Authority (EFSA). (2015).[6][4] Scientific Opinion on nitrofurans and their metabolites in food.[6][7][4][8] EFSA Journal, 13(6), 4140. [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Laboratory Information Bulletin 4443: Determination of Nitrofuran Metabolites in Shrimp. [Link]

  • Waters Corporation. (2015). Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS. [Link]

Sources

Synthesis and characterization of furaltadone hydrochloride isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-ISO-042 Topic: Synthesis and Characterization of Furaltadone Hydrochloride Isotopes (Furaltadone-


 HCl)
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Development Division

Abstract & Strategic Overview

This compound is a nitrofuran antibiotic historically used in veterinary medicine.[1] Due to potential carcinogenicity, it is banned for use in food-producing animals in major markets (EU, USA, China). Regulatory compliance requires "Zero Tolerance" monitoring, necessitating highly sensitive LC-MS/MS methods.

While the metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is the primary marker for tissue residues, the analysis of the parent compound Furaltadone is critical for feed, water, and pharmacokinetic stability studies.

This protocol details the convergent synthesis of Furaltadone-


 Hydrochloride  from the stable isotope-labeled precursor AMOZ-

. By utilizing a labeled "metabolite" backbone to reconstruct the parent drug, laboratories can ensure high isotopic purity (>99% D) and precise retention time matching for isotope dilution mass spectrometry (IDMS).

Retrosynthetic Analysis & Pathway Design

The synthesis utilizes a Schiff base condensation between the nitrofuran moiety and the labeled oxazolidinone amine. This modular approach is preferred over global deuteration (e.g., D-exchange) to prevent back-exchange of the label during acidic workup or storage.

Key Reaction:



Pathway Visualization (DOT)

FuraltadoneSynthesis Nitro 5-Nitro-2-furaldehyde (Reagent A) Inter Schiff Base Formation (Condensation) Nitro->Inter EtOH, Reflux AMOZ AMOZ-d5 (Labeled Precursor) AMOZ->Inter Base Furaltadone-d5 (Free Base) Inter->Base - H2O Salt Furaltadone-d5 HCl (Final Salt) Base->Salt HCl/Dioxane Precipitation

Figure 1: Convergent synthesis pathway for Furaltadone-


 HCl via condensation of labeled AMOZ.

Experimental Protocol

Materials & Reagents
  • Precursor A: 5-Nitro-2-furaldehyde (CAS: 698-63-5), >98% purity.

  • Precursor B: AMOZ-

    
     (3-amino-5-morpholinomethyl-2-oxazolidinone-
    
    
    
    ). Note: The label is typically located on the morpholine ring or the oxazolidinone backbone depending on the commercial source. Ensure isotopic enrichment >99 atom % D.
  • Solvent: Ethanol (Absolute), Methanol (HPLC Grade).

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl.

  • Catalyst: Glacial Acetic Acid (optional).

Synthesis of Furaltadone- Free Base
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve AMOZ-

    
      (1.0 mmol, ~206 mg) in Absolute Ethanol  (10 mL).
    
  • Addition: Add 5-Nitro-2-furaldehyde (1.05 mmol, ~148 mg) to the solution. The slight excess ensures complete consumption of the expensive labeled precursor.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. The solution will darken, typically turning a deep yellow/orange color indicative of the nitrofuran hydrazone formation.
    
  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Methanol/Dichloromethane 1:9). The amine spot (ninhydrin active) should disappear.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath. The Schiff base (Furaltadone-
    
    
    
    ) often precipitates as a yellow solid.
  • Isolation: Filter the solid. If no precipitate forms, evaporate the solvent to 20% volume and add cold diethyl ether to induce precipitation.

Conversion to Hydrochloride Salt
  • Resuspension: Suspend the crude Furaltadone-

    
     free base in a minimal amount of dry Ethanol (3–5 mL).
    
  • Acidification: Dropwise add 4M HCl in Dioxane (1.5 equivalents) while stirring at

    
    .
    
  • Precipitation: The hydrochloride salt is less soluble in ethanol/dioxane and will precipitate as a bright yellow powder.

  • Purification: Filter the solid and wash with cold Acetone (

    
    ) to remove unreacted aldehyde and excess acid.
    
  • Drying: Dry under high vacuum at

    
     for 6 hours.
    

Characterization & Validation

To validate the synthesized isotope as a reliable Internal Standard (IS), it must meet strict criteria for chemical purity and isotopic contribution.

Mass Spectrometry (HRMS)

The primary validation is the mass shift. Furaltadone (parent) has a monoisotopic mass of 324.11 Da.

CompoundFormulaTheoretical [M+H]

Observed [M+H]

Mass Shift (

)
Furaltadone (

)

325.11325.11-
Furaltadone (

)

330.14330.14+5.03 Da

Criteria: The abundance of the


 peak (m/z 325) in the 

product must be

to prevent interference with the analyte signal in trace analysis.
NMR Spectroscopy ( H)

Comparison of the


 and 

spectra confirms the position of the label. Assuming the label originates from the morpholine ring (common for AMOZ-

):
  • Furaltadone (

    
    ):  Signals for morpholine protons appear as multiplets around 
    
    
    
    2.5–3.7 ppm.
  • Furaltadone (

    
    ):  These signals will be significantly attenuated or absent (silent), while the aromatic furan protons (
    
    
    
    7.0–7.8 ppm) and the oxazolidinone ring protons remain distinct.
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Requirement: Purity

    
     at 254 nm.
    

Application: LC-MS/MS Workflow

The synthesized Furaltadone-


 HCl is used as an Internal Standard for the quantification of Furaltadone in feed or water samples.
LC-MS/MS Transition Table
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Furaltadone 325.1201.1139.118 / 25
Furaltadone-

330.1206.1*144.118 / 25

*Note: The product ion shift (+5 Da) confirms the label is retained in the fragment ion (typically the morpholine-containing fragment).

Workflow Diagram (DOT)

LCMSWorkflow Sample Sample (Feed/Water) Extract Extraction (Acetonitrile/Methanol) Sample->Extract Spike Spike IS (Furaltadone-d5 HCl) Spike->Extract Internal Std Clean Cleanup (SPE/Centrifuge) Extract->Clean LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Result Quantification (Ratio d0/d5) LCMS->Result

Figure 2: Analytical workflow for Furaltadone determination using the synthesized isotope.

References

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • PubChem. (n.d.). This compound (CID 9553856). National Library of Medicine. Link

  • Vass, M., et al. (2008). Nitrofurans: Antibiotic residues in food. In Comprehensive Analytical Chemistry (Vol. 51, pp. 375-403). Elsevier.[2] Link

  • FDA. (2003). FDA Analytical Methods for Nitrofurans. U.S. Food and Drug Administration. Link

  • BOC Sciences. (n.d.). AMOZ-d5 Product Specifications and Structure.

Sources

High-Throughput Screening of Furaltadone Hydrochloride in Animal Feed via UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-UV-2026-FTD

Strategic Context & Scope

The Analytical Challenge

Furaltadone Hydrochloride (FTD) is a nitrofuran antibiotic historically used in veterinary medicine.[1] While banned in food-producing animals in major markets (EU, USA, China) due to carcinogenicity, it remains a target for surveillance in animal feed to prevent illegal adulteration or cross-contamination.

The Problem: Confirmatory analysis typically requires LC-MS/MS, which is capital-intensive and low-throughput. Feed mills and regulatory screening labs need a rapid, cost-effective primary screen to identify "suspect" samples before escalating to mass spectrometry.

The Solution: This protocol details a robust UV-Vis spectrophotometric method. Unlike simple direct measurements, this method incorporates a Liquid-Liquid Extraction (LLE) with Defatting step to remove lipids and proteins that cause turbidity and false positives in feed matrices.

Critical Distinction: This method targets the parent drug (Furaltadone HCl) found in feed additives, not the protein-bound metabolite (AMOZ) typically analyzed in animal tissue.

Scientific Principle

Optical Properties

Furaltadone HCl exhibits a strong absorption band in the UV-A region due to its nitrofuran chromophore.

  • 
    :  365 nm (in Acetonitrile/Water systems).[2]
    
  • Molar Absorptivity (

    
    ):  High, allowing for detection in the low mg/kg (ppm) range.
    
Matrix Management Strategy

Animal feed is a complex matrix containing riboflavin (Vitamin B2), carotenoids, and lipids, all of which interfere with UV detection.

  • Selectivity via Solvent: Acetonitrile (ACN) is used for extraction because it precipitates proteins and solubilizes nitrofurans efficiently.

  • Lipid Removal: A hexane wash step is mandatory. Lipids form emulsions that scatter light, artificially inflating Absorbance values. Hexane selectively removes these non-polar interferences without extracting the polar Furaltadone HCl.

  • Background Correction: The Standard Addition Method is recommended over external calibration to compensate for the "matrix effect" (residual background absorbance).

Experimental Workflow Diagram

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Cleanup (Critical) cluster_2 Phase 3: Analysis Sample Feed Sample (5.0 g) Grind Homogenization (1 mm screen) Sample->Grind Solvent Add Solvent (Acetonitrile:Methanol 80:20) Grind->Solvent Shake Agitation (30 min, Orbital Shaker) Solvent->Shake Centrifuge Centrifugation (4000 rpm, 10 min) Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Hexane Add n-Hexane (1:1 v/v ratio) Supernatant->Hexane Partition Phase Separation (Discard Upper Hexane Layer) Hexane->Partition Filter Filtration (0.45 µm PTFE) Partition->Filter UV UV-Vis Measurement (365 nm) Filter->UV Calc Standard Addition Calculation UV->Calc

Figure 1: Step-by-step extraction and cleanup workflow designed to isolate Furaltadone HCl from complex feed matrices.[3]

Detailed Protocol

Reagents & Instrumentation
  • Spectrophotometer: Double-beam UV-Vis (Bandwidth

    
     2 nm).
    
  • Cuvettes: Quartz, 10 mm path length (Glass absorbs UV at 365 nm).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), n-Hexane (Analytical Grade).

  • Standard: this compound Reference Standard (

    
     98% purity).[4]
    
Preparation of Standards

Stock Solution (1000 mg/L): Dissolve 10.0 mg of Furaltadone HCl in 10 mL of DMF (Dimethylformamide) or Methanol. Note: DMF is preferred for stability, but Methanol is acceptable for immediate use.

Working Standard (50 mg/L): Dilute 0.5 mL of Stock Solution to 10 mL with the Extraction Solvent (Acetonitrile:Methanol 80:20).

Sample Extraction Procedure
  • Weighing: Weigh 5.0 g (

    
     0.01 g) of finely ground feed into a 50 mL polypropylene centrifuge tube.
    
  • Extraction: Add 20 mL of Acetonitrile:Methanol (80:20 v/v) .

    • Why: This mixture precipitates proteins while maintaining high solubility for nitrofurans.

  • Agitation: Vortex for 1 minute, then shake on an orbital shaker for 30 minutes at room temperature.

    • Tip: Protect from direct sunlight (nitrofurans are photosensitive).

  • Primary Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean tube.

  • Defatting (Crucial):

    • Add 10 mL of n-Hexane to the supernatant.

    • Shake vigorously for 1 minute. Allow phases to separate (approx. 5 mins).

    • Discard the upper layer (Hexane) which contains fats and non-polar pigments.

    • Repeat the hexane wash if the sample is high-fat (e.g., starter feed).

  • Filtration: Filter the lower aqueous/organic layer through a 0.45 µm PTFE syringe filter . The solution must be crystal clear.

Measurement (Standard Addition Method)

To ensure accuracy against matrix interference, use the Standard Addition technique:

  • Aliquot: Take four 2 mL aliquots of the filtered sample extract.

  • Spike:

    • Vial 1: Add 0 µL Standard (Sample only).

    • Vial 2: Add 50 µL Working Standard.

    • Vial 3: Add 100 µL Working Standard.

    • Vial 4: Add 150 µL Working Standard.

  • Measure: Read Absorbance at 365 nm against a solvent blank.

  • Plot: Plot Absorbance (y-axis) vs. Added Concentration (x-axis). The absolute value of the x-intercept is the concentration of the sample.

Data Analysis & Validation Criteria

Calculation

Using the linear regression equation


:


Where:
  • 
     = y-intercept (Absorbance of unspiked sample)
    
  • 
     = slope of the calibration line
    
Performance Specifications

The following parameters indicate a valid analytical run:

ParameterAcceptance CriterionNotes
Linearity (

)

If

, re-prepare standards.
LOD (Limit of Detection) ~0.5 - 1.0 mg/kgDependent on matrix cleanliness.
Recovery 80% - 110%Verified by spiking a "blank" feed sample.
Precision (RSD)

Based on triplicate injections.[5]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Background Absorbance Turbidity from lipids or fines.Double the centrifugation time; perform a second Hexane wash.
Low Recovery Protein binding.Ensure Extraction Solvent is at least 80% Acetonitrile to fully precipitate proteins releasing the drug.
Drifting Baseline Lamp instability or temperature.Warm up lamp for 30 mins; ensure cuvettes are temperature-equilibrated.
Degradation Photolysis.Amber glassware is mandatory. Furaltadone degrades rapidly under UV light.

References

  • Barbosa, J., et al. (2011). "Determination of furaltadone and nifursol residues in poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry." CABI Digital Library.

  • Vazquez, P.P., et al. (2006). "Analysis of Nitrofuran Residues in Animal Feed Using Liquid Chromatography and Photodiode-Array Detection." University of Murcia.

  • BenchChem. (2025).[6] "this compound: Technical Guide and Spectral Properties."

  • Wang, K., et al. (2020).[3][7] "Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection." ACS Omega.[7]

Sources

Application Note & Protocol: A Validated Method for the Hydrolysis of Furaltadone Metabolite in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Furaltadone Residue Analysis

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture. However, concerns over the carcinogenic potential of its residues led to a ban on its use in food-producing animals in many regions, including the European Union. The monitoring of furaltadone residues is complicated by its rapid metabolism in vivo. The parent drug is quickly converted into its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which then covalently binds to tissue macromolecules, such as proteins. These "bound" residues are not detectable by standard analytical methods unless a hydrolysis step is employed to release the AMOZ from the protein matrix.

This application note provides a detailed, validated standard operating procedure (SOP) for the acid-catalyzed hydrolysis of AMOZ from animal tissues. The protocol is designed for researchers, regulatory scientists, and drug development professionals requiring a robust and reproducible method for the accurate quantification of furaltadone residues. We will delve into the chemical principles underpinning the protocol, provide step-by-step instructions, and discuss critical quality control measures to ensure data integrity.

Principle of the Method: Acid Hydrolysis and Derivatization

The core of this method lies in the liberation of the protein-bound AMOZ metabolite through acid hydrolysis. The covalent bonds linking AMOZ to tissue proteins are susceptible to cleavage under acidic conditions and heat. This process releases the AMOZ into the extraction solvent.

However, free AMOZ is a relatively small and polar molecule, which can be challenging to retain on standard reversed-phase liquid chromatography columns and may be prone to ionization instability during mass spectrometry analysis. To overcome these issues, a derivatization step is employed immediately following hydrolysis. 2-Nitrobenzaldehyde (2-NBA) is a common and effective derivatizing agent that reacts with the primary amine group of AMOZ to form a stable, non-polar nitrophenyl derivative (NP-AMOZ). This derivative is more amenable to chromatographic separation and exhibits enhanced ionization efficiency, leading to improved sensitivity and specificity in LC-MS/MS analysis.

The overall workflow can be summarized as follows:

G cluster_0 Sample Preparation cluster_1 Derivatization & Extraction cluster_2 Analysis Tissue Homogenized Tissue Sample Hydrolysis Acid Hydrolysis (HCl, Heat) Tissue->Hydrolysis Release of bound AMOZ Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Formation of NP-AMOZ Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->Extraction Isolation of NP-AMOZ Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Figure 1: General workflow for the analysis of furaltadone (as NP-AMOZ) in tissue samples.

Materials and Reagents

Equipment
  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge capable of 4000 x g

  • Heating block or water bath capable of maintaining 37 ± 2 °C

  • pH meter

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Reagents and Standards
  • AMOZ standard (≥98% purity)

  • 2-Nitrobenzaldehyde (2-NBA) (≥98% purity)

  • Hydrochloric acid (HCl), 37%, analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Dipotassium hydrogen phosphate (K₂HPO₄), analytical grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Deionized water (≥18 MΩ·cm)

  • Isotopically labeled internal standard (e.g., AMOZ-d₅) is highly recommended for improved accuracy.

Detailed Protocol: Tissue Hydrolysis and Derivatization

4.1 Preparation of Reagents

  • 0.1 M HCl: Carefully add 8.3 mL of concentrated HCl (37%) to approximately 900 mL of deionized water. Make up to a final volume of 1 L with deionized water.

  • 0.1 M K₂HPO₄: Dissolve 17.4 g of K₂HPO₄ in approximately 900 mL of deionized water. Make up to a final volume of 1 L with deionized water.

  • 1 M NaOH: Carefully dissolve 40 g of NaOH in approximately 900 mL of deionized water. Allow to cool and make up to a final volume of 1 L.

  • Derivatization Reagent (50 mM 2-NBA in Methanol): Dissolve 0.755 g of 2-NBA in 100 mL of methanol. Note: Prepare this solution fresh daily and protect it from light.

4.2 Sample Homogenization

  • Weigh 2.0 ± 0.1 g of the tissue sample (e.g., muscle, liver, kidney) into a 50 mL polypropylene centrifuge tube.

  • Add 5 mL of deionized water.

  • Homogenize the sample until a uniform consistency is achieved.

  • If using an internal standard, spike the homogenate at this stage with an appropriate amount of isotopically labeled AMOZ.

4.3 Acid Hydrolysis

  • To the homogenized sample, add 5 mL of 0.1 M HCl.

  • Vortex the mixture for 1 minute.

  • Incubate the sample in a heating block or water bath at 37 ± 2 °C overnight (16 hours). The controlled temperature and extended incubation time are crucial for efficient and reproducible cleavage of the protein-metabolite bonds without significant degradation of the released AMOZ.

4.4 Neutralization and Derivatization

  • After incubation, cool the samples to room temperature.

  • Add 5 mL of 0.1 M K₂HPO₄ to the sample.

  • Adjust the pH of the mixture to 7.0 ± 0.2 using 1 M NaOH. Monitor the pH closely with a calibrated pH meter. Proper neutralization is critical for the subsequent derivatization reaction.

  • Add 500 µL of the 50 mM 2-NBA derivatization reagent.

  • Vortex the sample for 1 minute.

  • Incubate at room temperature for 1 hour, protected from light, to allow for the complete formation of NP-AMOZ.

4.5 Liquid-Liquid Extraction

  • Add 10 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 1-4) with a second 10 mL aliquot of ethyl acetate and combine the organic extracts. This two-step extraction ensures a high recovery of the NP-AMOZ derivative.

4.6 Evaporation and Reconstitution

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dry residue in 1 mL of a suitable solvent, typically the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quality Control and Validation

A robust analytical method requires stringent quality control to ensure the reliability of the results. The following parameters should be assessed during method validation and routine analysis:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by analyzing spiked control samples.80-110%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10

Conclusion

This application note provides a comprehensive and validated protocol for the hydrolysis of the furaltadone metabolite AMOZ in tissue samples. The combination of optimized acid hydrolysis, efficient derivatization with 2-NBA, and a robust extraction procedure ensures high recovery and sensitivity for the subsequent LC-MS/MS analysis. Adherence to the detailed steps and quality control measures outlined in this document will enable researchers to obtain accurate and reproducible data for the monitoring of furaltadone residues in food products.

References

  • Title: Nitrofurans Source: European Commission URL: [Link]

  • Title: Determination of nitrofuran metabolites in honey by LC-MS/MS Source: Shimadzu URL: [Link]

  • Title: Analysis of Nitrofuran Metabolites in Food using LC/MS/MS Source: Agilent Technologies URL: [Link]

Troubleshooting & Optimization

Optimizing derivatization time and temperature for furaltadone detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Furaltadone (AMOZ) Derivatization

Audience: Researchers, Analytical Chemists, and Drug Development Scientists.[1] Objective: Optimize the critical derivatization step for the detection of the furaltadone metabolite (AMOZ) using 2-nitrobenzaldehyde (2-NBA).

Core Technical Directive: The Derivatization Challenge

Furaltadone is rapidly metabolized in vivo, making the parent drug undetectable shortly after administration. Regulatory compliance (EU, FDA) mandates the detection of its tissue-bound metabolite, AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone).

The Challenge: AMOZ is covalently bound to tissue proteins. It cannot be extracted directly.[1] The Solution: A simultaneous "One-Pot" Acid Hydrolysis and Derivatization.[1]

  • Acid (HCl): Cleaves the protein-AMOZ bond.[1]

  • Reagent (2-NBA): Immediately reacts with the released AMOZ amine to form NPAOZ (3-(2-nitrobenzylidenamino)-5-morpholinomethyl-2-oxazolidinone).[1]

  • Why? The derivative (NPAOZ) is stable, UV-active, and extractable into organic solvents, unlike the free metabolite.

Protocol Optimization Matrix: Time vs. Temperature

As a Senior Application Scientist, I often see users default to the "overnight" method without questioning if it fits their throughput needs. Below is a comparison of the Gold Standard (Regulatory) vs. Optimized Rapid protocols.

ParameterProtocol A: Gold Standard (Regulatory) Protocol B: Rapid High-Throughput Protocol C: Microwave-Assisted
Temperature 37°C 60°C 60°C (Microwave)
Incubation Time 16 Hours (Overnight)3 Hours (180 min)2 Hours
Agitation Shaking Water BathThermostatic ShakerMagnetic Stirring (High Speed)
Pros Maximum reproducibility; minimal thermal degradation; widely cited in EU/FDA regulations.[1]significantly faster; suitable for high-volume screening.Fastest turnover; improved mass transfer due to microwave energy.
Cons Long turnaround time; bottleneck for urgent analysis.[1]Risk of derivative degradation if temp exceeds 60°C.Requires specialized microwave synthesis equipment; risk of "hot spots."
Ideal For Confirmatory Analysis, Regulatory Submissions.[1][2][3]Internal QC, High-Throughput Screening.[1]R&D, Rapid Method Development.

Critical Note: Do not exceed 60°C. Studies indicate that temperatures above 60°C lead to the thermal decomposition of the nitrophenyl derivative, causing false negatives or reduced sensitivity [1].

Troubleshooting Guide: Expert Q&A

Q1: My recovery rates are consistently low (<70%) even with the overnight protocol. What is going wrong? Diagnosis: This is often a pH or Stability issue, not just a time issue.[1]

  • Check pH Adjustment: After the acid incubation, you must neutralize the sample to pH 7.3 ± 0.2 before extraction. If the pH is too acidic (< 6), the derivative remains protonated and will not partition into the Ethyl Acetate layer efficiently.

  • Check Reagent Stability: 2-Nitrobenzaldehyde is light-sensitive.[1] Are you incubating in the dark?

    • Fix: Wrap tubes in aluminum foil or use amber glassware. Prepare fresh 2-NBA solution daily.

  • Matrix Interference: High fat content in tissue (e.g., skin, liver) can shield the protein-bound metabolites.[1]

    • Fix: Ensure thorough homogenization.[1] For high-fat samples, a hexane wash step after derivatization (but before ethyl acetate extraction) can remove lipids without losing the derivative [2].

Q2: Can I use higher molarity HCl to speed up the hydrolysis? Diagnosis: Risky.

  • Mechanism: Standard protocols use 1 M HCl .[1] Increasing acid concentration (e.g., to 6 M) might speed up hydrolysis but can degrade the 2-NBA reagent or the formed Schiff base (NPAOZ). The Schiff base formation is reversible; extremely low pH can push the equilibrium back toward the free amine and aldehyde, reducing yield. Stick to 1 M HCl [3].

Q3: I see "ghost peaks" or high background noise in my LC-MS/MS chromatogram. Diagnosis: Excess derivatizing agent.

  • Cause: 2-NBA is added in large excess.[1] If not removed, it contaminates the LC column and ion source.

  • Fix: Implement a wash step.[1][4] After derivatization and before the final extraction, wash the aqueous phase with hexane . The hexane removes the non-polar 2-NBA excess but leaves the NPAOZ derivative (which is moderately polar) in the aqueous phase (at specific pH) or requires specific SPE cleanup [4].

Visual Workflow: The "One-Pot" Reaction

The following diagram illustrates the simultaneous hydrolysis and derivatization pathway, highlighting the critical control points (Red Nodes).

G node_start Homogenized Tissue Sample (Protein-Bound AMOZ) node_reagents Add Reagents: 1. 1M HCl (Hydrolysis) 2. 2-Nitrobenzaldehyde (Derivatization) node_start->node_reagents node_reaction Incubation (Critical Step) Standard: 37°C / 16h Rapid: 60°C / 3h node_reagents->node_reaction node_mechanism Mechanism: Acid releases AMOZ -> AMOZ reacts with 2-NBA Forms NPAOZ (Schiff Base) node_reaction->node_mechanism node_neutralize Neutralization Adjust to pH 7.3 ± 0.2 (Crucial for Extraction) node_reaction->node_neutralize node_extract Liquid-Liquid Extraction Solvent: Ethyl Acetate node_neutralize->node_extract node_evap Evaporation & Reconstitution Mobile Phase node_extract->node_evap node_analysis LC-MS/MS Detection Target: NPAOZ node_evap->node_analysis

Caption: Optimized workflow for the simultaneous acid hydrolysis and derivatization of protein-bound AMOZ.

Frequently Asked Questions (FAQs)

Q: Why do we derivatize AMOZ instead of detecting it directly? A: AMOZ is a small, highly polar molecule with poor retention on standard C18 columns and low mass spectrometric sensitivity.[1] Derivatization with 2-NBA adds a nitrophenyl group, increasing its molecular weight (improving MS/MS fragmentation) and hydrophobicity (allowing easier extraction and chromatography) [5].[1]

Q: Is the reaction reversible? A: Yes, Schiff base formation is reversible. This is why the pH adjustment step is critical. We extract at pH 7.3 because the derivative is stable and extractable, whereas the equilibrium favors hydrolysis at extremely low or high pH levels over long periods.

Q: Can I use microwave-assisted derivatization for regulatory samples? A: While scientifically valid and proven to yield equivalent results (2 hours vs. 16 hours), you must validate this deviation against the standard method in your own lab according to your specific regulatory body (e.g., EC 2002/657/EC guidelines) before using it for official compliance testing [4].[1]

References

  • NIH/PubMed : Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization.[1] Available at: [Link]

  • FDA.gov : Detection of Nitrofuran Metabolites in Shrimp.[1] Available at: [Link]

  • ResearchGate : Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Available at: [Link]

  • SciSpace : Determination of the furaltadone metabolite 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ) using liquid chromatography. Available at: [Link]

Sources

Reducing matrix effects in furaltadone hydrochloride residue analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furaltadone Residue Analysis

A Senior Application Scientist's Guide to Overcoming Matrix Effects

Welcome to the technical support center for furaltadone residue analysis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantitative analysis of furaltadone and its metabolites. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

Furaltadone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1][2] Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is rapidly metabolized.[3][4][5] The analysis of AMOZ, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is often complicated by significant matrix effects, which can compromise the accuracy and reliability of results.[6][7]

This guide will provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of matrix effects in furaltadone residue analysis.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing significant ion suppression for my AMOZ analyte, leading to low sensitivity. What are the likely causes and how can I fix this?

A1: Ion suppression is a common challenge in LC-MS/MS analysis of complex biological matrices.[6][8][9][10] It occurs when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[6][9][10]

Immediate Troubleshooting Steps:

  • Evaluate Your Sample Preparation: Inadequate sample cleanup is the most frequent cause of ion suppression.[11][12] Endogenous matrix components like phospholipids, fats, and proteins are known to cause significant ion suppression.[12]

    • Recommendation: Enhance your sample cleanup procedure. If you are using a simple protein precipitation method, consider incorporating a Solid-Phase Extraction (SPE) step.[13][14][15] SPE cartridges with specific sorbents can effectively remove interfering compounds.[13][14]

  • Optimize Chromatographic Separation: If interfering compounds have similar retention times to your analyte, they will co-elute and cause suppression.

    • Recommendation: Adjust your LC gradient to better separate AMOZ from the matrix interferences. Experiment with different mobile phase compositions and gradient slopes. A slower gradient can often improve resolution.

  • Dilute Your Sample: While it may seem counterintuitive when dealing with low sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[16][17] This can sometimes lead to a net increase in signal-to-noise ratio.

dot

Caption: Troubleshooting workflow for ion suppression.

Q2: My results are not reproducible. The peak areas for my quality control (QC) samples vary significantly between runs. What should I investigate?

A2: Poor reproducibility is often a symptom of inconsistent sample preparation or unaccounted-for matrix effects.

Causality and Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure that all sample and standard volumes are accurate and that extraction and evaporation times are consistent.

  • Variable Matrix Effects: The composition of biological matrices can vary between samples, leading to different degrees of ion suppression or enhancement.[7]

    • The Gold Standard Solution: Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variability in matrix effects and sample preparation is to use a SIL-IS.[18][19][20] A SIL-IS, such as ¹³C- or ¹⁵N-labeled AMOZ, is chemically identical to the analyte and will be affected by matrix effects in the same way.[18][19] By calculating the ratio of the analyte peak area to the IS peak area, you can correct for these variations.

    • Alternative: Matrix-Matched Calibration: If a SIL-IS is not available, constructing matrix-matched calibration curves is a viable alternative.[21][22][23][24][25] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.[21][22][25] This helps to ensure that the standards are subjected to the same matrix effects as the samples.[21][22][24]

Q3: I'm experiencing low recovery of AMOZ after my sample preparation. What could be the cause and how can I improve it?

A3: Low recovery indicates that a portion of your analyte is being lost during the sample preparation process.

Potential Causes and Optimization Strategies:

  • Inefficient Extraction: The initial extraction step may not be effectively releasing the protein-bound AMOZ metabolite from the tissue homogenate.

    • Recommendation: Ensure your hydrolysis conditions (acid concentration, temperature, and time) are optimized. The official FDA method, for instance, specifies overnight acid hydrolysis to release the bound metabolites.[26]

  • Suboptimal SPE Procedure: If using SPE, the choice of sorbent, wash, and elution solvents is critical.

    • Recommendation:

      • Sorbent Selection: Ensure the sorbent chemistry is appropriate for AMOZ.

      • Wash Step: Your wash solvent may be too strong, causing premature elution of the analyte. Try a weaker solvent.

      • Elution Step: Your elution solvent may not be strong enough to fully recover the analyte from the sorbent. Experiment with a stronger solvent or a mixture of solvents.

  • Analyte Instability: AMOZ, particularly after derivatization, might be degrading during the sample preparation process.

    • Recommendation: Minimize the time samples spend at room temperature and protect them from light, especially after derivatization.

Frequently Asked Questions (FAQs)

Q: Why is derivatization of AMOZ necessary before LC-MS/MS analysis?

A: The derivatization of AMOZ with 2-nitrobenzaldehyde (2-NBA) serves two primary purposes. First, it improves the chromatographic retention of the relatively polar AMOZ molecule on reverse-phase columns. Second, and more importantly, it enhances the ionization efficiency and provides a stable, characteristic fragment for detection by tandem mass spectrometry, thereby increasing the sensitivity and specificity of the method.[13]

Q: What is the QuEChERS method and can it be used for AMOZ analysis?

A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step.[27][28][29][30] It was initially developed for pesticide residue analysis in fruits and vegetables but has been adapted for a wide range of analytes and matrices, including veterinary drugs in animal tissues.[11][27][28][29] A modified QuEChERS approach can be effective for AMOZ analysis, often providing a faster and more cost-effective alternative to traditional SPE methods.[11]

Q: How do I properly validate my analytical method for furaltadone residue analysis?

A: Method validation is crucial to ensure that your results are reliable and meet regulatory requirements. Key validation parameters, as outlined by guidelines from organizations like the FDA and the European Medicines Agency (EMA), include:[31][32][33][34][35]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.[31]

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[31]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the sample matrix on the analytical signal.

  • Stability: The stability of the analyte in the matrix under different storage conditions.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for AMOZ in Animal Tissue

This protocol provides a general workflow. Optimization will be required for specific tissue types.

  • Homogenization: Homogenize 2g of tissue with 8 mL of water.

  • Hydrolysis and Derivatization:

    • Add an internal standard (e.g., ¹³C-AMOZ).

    • Add 1 mL of 1M HCl and 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO.

    • Incubate at 37°C overnight.[26]

  • Neutralization and Centrifugation:

    • Cool the sample and adjust the pH to 7.0 with K₂HPO₄ and NaOH.[26]

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the derivatized AMOZ with an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).[14]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

dot

Caption: General SPE workflow for AMOZ analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of AMOZ

Sample Preparation MethodMatrix Effect (%)*Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)-65 ± 895 ± 10< 15
Liquid-Liquid Extraction (Ethyl Acetate)-40 ± 688 ± 9< 10
SPE (C18 Sorbent)-15 ± 492 ± 7< 5
QuEChERS (dSPE with C18)-20 ± 590 ± 8< 8

*A negative value indicates ion suppression. Data is illustrative and will vary based on matrix and specific method parameters.

References

  • Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
  • ResearchGate. (n.d.). A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca | Request PDF.
  • ResearchGate. (n.d.). Matrix-effect free multi-residue analysis of veterinary drugs in food samples of animal origin by nanoflow liquid chromatography high resolution mass spectrometry | Request PDF.
  • Taylor & Francis Online. (n.d.). Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?.
  • PubMed. (n.d.). Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis.
  • ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • ResearchGate. (n.d.). Analysis of residual Furaltadone metabolite AMOZ in dried meat powder using liquid chromatography-tandem mass spectrometry | Request PDF.
  • PubMed. (n.d.). Matrix-effect free multi-residue analysis of veterinary drugs in food samples of animal origin by nanoflow liquid chromatography high resolution mass spectrometry.
  • FDA. (2017, November 1). Detection of Nitrofuran Metabolites in Shrimp.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ACS Publications. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry.
  • DOI. (n.d.).
  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • PMC. (n.d.). Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue.
  • FDA. (1998, October 22). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology.
  • ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry.
  • Regulations.gov. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) and novel haptens for the development of a sensitive Enzyme-linked Immunosorbent Assay (ELISA).
  • QuEChERS. (n.d.). About the method.
  • PMC. (n.d.). Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods.
  • PubMed. (2011, December 15). A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca.
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.).
  • Oxford Academic. (2020, January 29).
  • Hawach Scientific. (n.d.).
  • Element Lab Solutions. (n.d.).
  • PubMed. (n.d.).
  • WOAH. (n.d.). guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • ACS Publications. (2020, February 10).
  • FDA. (2019, October 1).
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). (n.d.).
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Academia.edu. (n.d.).
  • Iris Publishers. (2022, October 18).
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • PMC - NIH. (n.d.).
  • SciSpace. (2007, September 6). Determination of the furaltadone metabolite 5-methylmorpholino- 3-amino-2-oxazolidinone (AMOZ)
  • LCGC International - Chromatography Online. (2007, November 1). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • European Medicines Agency (EMA). (2009, November 6). vich-topic-gl49-step-4-guidelines-validation-analytical-methods-used-residue-depletion-studies_en.pdf.
  • Cambridge Isotope Laboratories. (n.d.). MS/MS Screening Standards and Mixes.
  • Biorex Diagnostics. (n.d.). development of a rapid honey screening immunoassay for residues of nitrofurans aoz, amoz, ahd, sem.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Furaltadone Metabolite (AMOZ) Rapid Test Kit. (n.d.). Furaltadone Metabolite (AMOZ) Rapid Test Kit.
  • PubMed. (2024, December 1). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea.
  • ijtra.com. (n.d.).

Sources

Solving stability issues of furaltadone standard solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of Nitrofurans

Welcome to the technical support hub for Furaltadone (CAS: 139-91-3).[1] As a Senior Application Scientist, I frequently encounter a critical misconception: that the stability of the solid standard equates to the stability of the solution. It does not.

Furaltadone, a nitrofuran antibiotic, possesses a 5-nitrofurfurylidene moiety that is notoriously photosensitive.[1] While the metabolic marker AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is the regulatory target for tissue residue analysis, accurate quantification requires a pristine parent standard.[1]

This guide addresses the three most common failure modes in furaltadone workflows: Photolytic Degradation , Solvent-Induced Precipitation , and Thermal Instability .[1]

Part 1: Critical Troubleshooting (Q&A)
Category A: Solubility & Stock Preparation [1][2][3][4][5]

Q1: I am attempting to dissolve Furaltadone HCl in pure methanol, but I see fine particulates. Is this normal? A: Yes, this is a common error.[1] While methanol is a common solvent for many antibiotics, Furaltadone HCl has limited solubility in methanol.[1]

  • The Fix: Switch to Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for your primary stock solution.[1]

    • DMSO: Soluble up to ~17 mg/mL.[1][5] Ideal for long-term frozen storage due to its low vapor pressure.[1]

    • Water: Soluble up to ~66 mg/mL but requires sonication and is prone to hydrolysis and bacterial growth over time.

  • Technical Insight: Methanol can be used as an intermediate diluent, but for high-concentration stocks (>1 mg/mL), DMSO is the superior thermodynamic solvent.[1]

Q2: My aqueous working solution (10 µg/mL) precipitated after 24 hours at 4°C. Why? A: You are likely experiencing temperature-induced supersaturation failure .[1]

  • The Mechanism: Although furaltadone is water-soluble, its solubility drops significantly at 4°C compared to room temperature (25°C).[1] If you prepared the solution at room temperature near its saturation limit or in a buffer with high ionic strength (salting-out effect), cooling will force precipitation.[1]

  • The Protocol: Always prepare aqueous working solutions fresh daily . Do not store aqueous dilutions; the hydrolytic stability of the nitrofuran ring is compromised in water over extended periods.

Category B: Degradation & Photostability [1][6]

Q3: My standard peak area decreased by 40% after the vial sat in the autosampler for 6 hours. Is the compound volatile? A: No, it is not volatile.[1] You are observing direct photolysis .[1]

  • The Cause: Nitrofurans absorb strongly in the UV-Vis region (approx. 260–370 nm).[1] Exposure to ambient laboratory light (fluorescent or LED) catalyzes the opening of the furan ring, leading to non-absorbing degradation products.[1]

  • The Evidence: A shift in solution color from bright yellow to pale yellow/colorless is the hallmark of photolytic degradation.

  • The Solution: Use amber silanized glassware exclusively. If amber vials are unavailable, wrap clear vials in aluminum foil. Ensure your autosampler tray is covered/dark.[1]

Q4: I see extra peaks in my chromatogram. Are these AMOZ? A: Unlikely, unless you have performed an acid hydrolysis step.[1]

  • Analysis: In a standard solution (pH neutral), furaltadone degrades via photolysis into various photoproducts, not necessarily AMOZ immediately.[1] AMOZ is released from protein-bound residues in vivo or via harsh acid hydrolysis in vitro.[1]

  • Troubleshooting: If you see extra peaks in a standard injection, they are likely oxidative or photolytic breakdown products of the parent molecule. Inject a fresh standard immediately to confirm.

Part 2: Visualizing the Stability Logic

The following diagram illustrates the decision matrix for solvent selection and the degradation pathways that must be mitigated.

FuraltadoneStability Start Furaltadone Solid Standard SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) Conc: ~10-15 mg/mL SolventChoice->DMSO High Stability MeOH Methanol (Risk: Low Solubility) SolventChoice->MeOH Avoid for Stock Water Water (Risk: Hydrolysis/Precipitation) SolventChoice->Water Only for immediate use Storage Stock Storage -80°C (6 months) DMSO->Storage WorkingSol Working Solution Prep (Dilute with ACN/Water) Storage->WorkingSol Thaw on Ice Exposure Environmental Exposure? WorkingSol->Exposure Light Light Exposure (Photolysis) Exposure->Light Clear Vials Heat Heat (>25°C) (Thermal Degradation) Exposure->Heat Room Temp > 4h Stable Stable Analysis (Amber Vials, Fresh Prep) Exposure->Stable Amber Vials + 4°C Result_Bad Loss of Potency Extra Peaks Light->Result_Bad Heat->Result_Bad

Figure 1: Critical Decision Matrix for Furaltadone Standard Preparation. Blue/Green paths indicate optimal stability; Red/Yellow paths indicate high-risk failure modes.[1]

Part 3: The "Gold Standard" Preparation Protocol

To ensure scientific integrity and reproducibility, follow this validated protocol.

Materials Required
  • Standard: Furaltadone Hydrochloride (Purity >98%).[1][4][7]

  • Solvent: DMSO (LC-MS Grade) or Acetonitrile (LC-MS Grade).[1][8]

  • Container: Amber borosilicate glass vials (Silanized preferred to prevent adsorption).

Step-by-Step Workflow
  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Furaltadone HCl into a 10 mL amber volumetric flask.

    • Add 5 mL of DMSO. Sonicate for 2 minutes at ambient temperature to ensure complete dissolution.

    • Note: Do not heat above 30°C.[1]

    • Dilute to volume with DMSO.[1]

    • Validation: Verify concentration via UV-Vis (approx. extinction coefficient) or HPLC against a certified reference material.

  • Storage of Stock:

    • Aliquot into 1 mL amber cryovials.

    • Store at -80°C (Stable for 6 months) or -20°C (Stable for 1 month).

    • Warning: Do not subject to repeated freeze-thaw cycles.[1][2] Use single-use aliquots.

  • Working Solution (e.g., 100 ng/mL):

    • Thaw one stock aliquot on ice.

    • Perform serial dilutions using Acetonitrile/Water (50:50 v/v) or your mobile phase.[1]

    • Critical: Prepare this solution immediately before analysis .

    • Discard any remaining working solution after 8 hours.

  • Analytical Conditions (Stability Check):

    • Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Detection: MS/MS (MRM mode) or UV at 260/365 nm.[1]

Part 4: Data Summary & Specifications
ParameterSpecification / RecommendationReason
Primary Solvent DMSO or AcetonitrileHigh solubility (~17 mg/mL in DMSO), stable storage.[1]
Avoid Solvents Ethanol, Pure Water (for stock)Poor solubility (EtOH) or hydrolysis risk (Water).[1]
Storage Temp -80°C (Stock), 4°C (Working)Minimizes kinetic degradation.[1]
Light Sensitivity High Nitrofurans degrade rapidly under UV/Vis light.[1]
Glassware Amber, SilanizedPrevents photolysis and surface adsorption.[1]
Metabolite Marker AMOZFormed via hydrolysis; monitored in tissue, not standard stability.[1]
References
  • Sinochem Nanjing Corp. (n.d.).[1] Furaltadone Storage and Handling Guidelines. Retrieved from [1]

  • BenchChem. (2025).[1][3][5][6] Preparation and Handling of this compound Stock Solutions for Research. Retrieved from [1]

  • TargetMol. (n.d.). This compound Solubility and Storage Information. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Furaltadone Compound Summary (CID 3434). Retrieved from [1]

  • MDPI. (2024).[1] A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Journal of Environmental Chemical Engineering. Retrieved from [1]

  • LGC Standards. (n.d.). Furaltadone 1000 µg/mL in Acetonitrile Reference Material. Retrieved from [1]

Sources

Optimization of mobile phase pH for furaltadone HPLC separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Mobile Phase pH for Furaltadone Separation Ticket ID: #FTD-HPLC-OPT-001 Status: Resolved (Guide Generated)

Introduction: The Chemistry of Separation

Welcome to the technical guide for Furaltadone analysis. As a Senior Application Scientist, I often see researchers struggle with nitrofuran analysis not because of the column, but because of a misunderstanding of the analyte's acid-base chemistry.

Furaltadone is not a simple neutral molecule.[1][2][3][4][5][6][7][8][9][10][11][12] It contains a morpholine ring , which acts as a basic center. The nitrogen atom in this ring can accept a proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) to become positively charged. This ionization state is the single most critical factor determining your retention time (

), peak shape, and resolution.
  • At Low pH (Acidic): The morpholine nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[13] The molecule is highly polar and soluble in water. It interacts less with the hydrophobic C18 chains but can interact with residual silanols if not shielded.[4]
    
  • At High pH (Neutral/Basic): The molecule is neutral (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[13] It is more hydrophobic, leading to longer retention times, but suffers from poor solubility and potential degradation.
    

This guide replaces "trial and error" with a calculated, mechanistic approach to pH optimization.

Module 1: The Theory (FAQ)

Q1: Why does my retention time shift day-to-day?

A: You are likely operating too close to the pKa of furaltadone.[4][13] Literature places the pKa of the furaltadone morpholine group between 5.0 and 6.35 .[13]

  • The Danger Zone: If your mobile phase pH is within ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     unit of the pKa (e.g., pH 4.5 - 6.5), small changes in buffer preparation or temperature will cause massive shifts in the ratio of ionized-to-neutral species.[13] This causes retention time drift.
    
  • The Fix: Move your pH at least 2 units away from the pKa. For furaltadone, pH 3.0 is often the "sweet spot" for robustness.

Q2: Why do I see severe peak tailing?

A: Peak tailing in basic compounds is usually caused by secondary silanol interactions .[4] Even on "end-capped" C18 columns, residual silanol groups (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) exist on the silica surface.[13]
  • Mechanism: At pH > 4, these silanols ionize to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[13] Your protonated furaltadone (
    
    
    
    ) is attracted to these negative charges, "sticking" to the surface and dragging the peak tail.
  • The Fix: Lower the pH to < 3.0 . This suppresses silanol ionization (keeping them as neutral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), preventing the electrostatic "sticking."[13]
    

Module 2: Optimization Protocol (The "3-Point Scout")

Do not guess. Use this self-validating workflow to find the optimal pH for your specific column and matrix.[4][13]

Phase 1: The Setup
  • Column: C18 (End-capped), 3.5µm or 5µm (e.g., 150 x 4.6 mm).[4][13]

  • Mobile Phase A ( Aqueous): 20 mM Ammonium Acetate (for pH > 4) or 0.1% Formic Acid (for pH < 3).[4][13]

  • Mobile Phase B (Organic): Acetonitrile (ACN).[4][13]

  • Detection: UV @ 260 nm or 365 nm (nitrofuran characteristic).[4][13]

Phase 2: The Experiment

Run the following three isocratic conditions (adjust %B to keep


 between 2 and 10 if needed, start at 25% B).
ConditionBuffer CompositionPredicted State of FuraltadoneExpected Outcome
A (Acidic) 0.1% Formic Acid (pH ~2.8 )100% Protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Sharp peak, lower retention, minimal tailing.[13] Most Robust.
B (Transition) 20mM Ammonium Acetate (pH 4.8 )Mixed (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Unstable. Broad peak or split peak.[13] High sensitivity to small pH errors.[4]
C (Neutral) 20mM Ammonium Acetate (pH 7.0 )Mostly Neutral (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Long retention, risk of precipitation.[13] Degradation Risk (Nitrofurans are unstable at high pH).[4][13]
Phase 3: Decision Logic

pH_Optimization_Workflow Start Start: Run 3-Point Scout (pH 2.8, 4.8, 7.0) Eval_A Evaluate pH 2.8 (Acidic) Start->Eval_A Eval_C Evaluate pH 7.0 (Neutral) Start->Eval_C Decision_A Is Resolution > 2.0 and Tailing < 1.2? Eval_A->Decision_A Decision_C Is Sensitivity Critical? Eval_C->Decision_C Result_Robust OPTIMAL: pH 2.8 - 3.0 Use Formic/Phosphoric Acid (Best for Stability & Shape) Decision_A->Result_Robust Yes Warning WARNING: Avoid pH 4.5 - 6.0 (pKa Proximity = Drift) Decision_A->Warning No (Rare) Result_Alt ALTERNATIVE: pH 7.0 Use Phosphate Buffer (Only if Acidic fails separation) Decision_C->Result_Alt Yes Decision_C->Warning No

Figure 1: Decision tree for selecting the optimal mobile phase pH based on scouting results.

Module 3: Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)

Diagnosis: Secondary interactions with silanols.[4][13] Solution:

  • Lower the pH: Drop to pH 2.5 - 3.0 using Phosphate buffer or Formic Acid.[4][13]

  • Add a Competitor: Add 10-20 mM Triethylamine (TEA) to the mobile phase.[4][13] TEA is a stronger base than furaltadone and will "block" the silanol sites, smoothing the furaltadone peak. Note: TEA requires a pH < 7 to be effective.

Issue: Rapid Degradation of Standard

Diagnosis: Furaltadone is sensitive to light and alkaline hydrolysis.[4] Solution:

  • Check pH: Ensure your mobile phase is Acidic (pH < 4) .[4][13] Nitrofurans degrade rapidly at pH > 7 .[4][13]

  • Protect from Light: Use amber glassware for all standard preparations and the autosampler.[4]

Issue: "Ghost" Peaks or Baseline Drift

Diagnosis: Gradient instability or impurity carryover.[4] Solution:

  • Buffer Match: If using a gradient, ensure Mobile Phase A and B have matched ionic strength (e.g., if A is 0.1% Formic Acid/Water, B should be 0.1% Formic Acid/ACN).

  • Wash Step: Furaltadone metabolites (like AMOZ) are very polar, but matrix components can be non-polar.[4][13] Ensure your gradient ends with a high organic wash (95% B) for 2 minutes.[4][13]

Summary of Recommended Conditions

ParameterRecommendationReason
pH 2.8 - 3.0 Ensures full ionization (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

), suppresses silanols, maximizes stability.[13]
Buffer 0.1% Formic Acid or 20mM Phosphate Formic acid is MS-compatible; Phosphate provides better peak shape for UV.[4][13]
Column Temp 30°C - 40°C Slightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).[4][13]
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard starting point.[4][13]

References

  • ChemicalBook. (2025).[2][4][13] Furaltadone Chemical Properties and pKa. Retrieved from [4][13]

  • Fengchen Group.[4] (2025).[2][3][4][5][13][14] Furaltadone HCl Technical Data. Retrieved from [4][13]

  • Boti, V., et al. (2024).[4][15] Aqueous fate of furaltadone: Kinetics, high-resolution mass spectrometry-based elucidation. Science of The Total Environment.[4] Retrieved from [4][13]

  • Cipac.org. (2020).[4][13] Multi-active method for the analysis of active substances. Retrieved from

Sources

Technical Support Center: Troubleshooting Furaltadone Hydrochloride (AMOZ) Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Sensitivity in AMOZ/Furaltadone Metabolite Detection

Executive Summary: The Sensitivity Paradox in Nitrofuran Analysis

Welcome to the technical support center. You are likely here because your immunoassay for Furaltadone is failing to meet the required Minimum Required Performance Limits (MRPL), often set at 1.0 µg/kg (ppb) or lower for regulatory compliance.

The Critical Insight: Furaltadone hydrochloride is unstable in vivo and rapidly metabolizes into 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) . Unlike typical small molecule ELISAs, you are not detecting the parent drug. You are detecting a tissue-bound metabolite that must be chemically released and derivatized before your antibody can even recognize it.

90% of sensitivity issues stem from the derivatization chemistry, not the antibody itself. If your derivatization yield is low, your "effective" antigen concentration is zero, regardless of antibody affinity.

Part 1: The Core Workflow & Signaling Pathway

To troubleshoot, we must visualize the invisible chemistry occurring in your sample preparation.

AMOZ_Workflow cluster_chemistry The 'Hidden' Reaction Sample Biological Sample (Tissue/Honey) Hydrolysis Acid Hydrolysis (HCl, 37°C, 16h) Releases bound AMOZ Sample->Hydrolysis Protein Denaturation Derivatization Derivatization (+ 2-NBA) Forms NPAMOZ Hydrolysis->Derivatization Free AMOZ Available Neutralization pH Adjustment (pH 7.0 - 7.4) Derivatization->Neutralization Critical Control Point Extraction Solvent Extraction (Ethyl Acetate) Neutralization->Extraction Partitioning ELISA Competitive ELISA (Antibody binds NPAMOZ) Extraction->ELISA Reconstitution

Figure 1: The critical pathway from tissue-bound metabolite to detectable antigen. Note that the antibody targets NPAMOZ, not AMOZ.

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My IC50 is high, and I cannot detect low-level positives (High LOD)."

Diagnosis: This is the classic signature of Incomplete Derivatization . The antibody used in your kit is raised against NPAMOZ (the 2-nitrobenzaldehyde derivative of AMOZ), not AMOZ itself. If the reaction between AMOZ and 2-NBA is inefficient, the antibody has nothing to bind, shifting your curve to the right (lower sensitivity).

Troubleshooting Protocol:

  • Audit the 2-NBA Reagent: 2-nitrobenzaldehyde (2-NBA) is sensitive to oxidation.[1] If your reagent has turned from bright yellow to a dull brown/orange, it has oxidized.

    • Action: Prepare fresh 2-NBA in DMSO. Store in amber glass.

  • Verify Incubation Conditions: The reaction requires time and specific temperature.[2]

    • Standard: 16 hours (overnight) at 37°C is the gold standard for maximum yield [1].

    • Shortcut Check: Did you reduce incubation to <2 hours to save time? This reduces sensitivity by up to 40%.

  • Check the pH Before Extraction:

    • Mechanism:[3] 2-NBA derivatization occurs in acid, but extraction into ethyl acetate requires a neutral pH. If the sample remains acidic (pH < 6.0), the derivative remains protonated and stays in the aqueous phase, never reaching your ELISA plate.

    • Validation: Spot check the pH of 3 samples after adding NaOH/buffer. It must be between 7.0 and 7.4 [2].

Issue 2: "My zero standard (B0) has low Optical Density (< 0.6)."

Diagnosis: Signal decay due to Reagent Degradation or Wash Buffer Contamination . In a competitive ELISA, the Zero Standard should have the highest signal. Low signal implies the HRP-conjugate is dead or the TMB substrate is compromised.

Troubleshooting Protocol:

  • The "Blue" Test: Mix 50 µL of HRP-conjugate + 50 µL of TMB substrate in a tube (no plate).

    • Result: It should turn dark blue instantly.

    • Fix: If it's pale blue or clear, your HRP is degraded (store at 4°C, never freeze if ready-to-use) or your TMB is contaminated.

  • Wash Buffer Integrity: Sodium Azide is a potent inhibitor of HRP (Horseradish Peroxidase).

    • Check: Did anyone add a preservative (NaN3) to the wash buffer? If yes, discard immediately.

  • Temperature Shock: Reagents used cold (4°C) instead of room temperature (20-25°C) will suppress enzyme kinetics, lowering ODs across the board.

Issue 3: "I am seeing high background in negative honey/shrimp samples."

Diagnosis: Matrix Interference causing false positives. Honey and shrimp are complex matrices. Honey contains sugars/enzymes that can mimic antibody binding or block the surface. Shrimp tissue often causes "jelly" formation during extraction, trapping the analyte.

Troubleshooting Protocol:

  • The "Jelly" Factor (Shrimp/Tissue):

    • Observation: After adding ethyl acetate and centrifuging, do you see a thick emulsion layer?

    • Fix: Increase centrifugation speed to >3000g or heat the sample to 60°C for 5 mins prior to extraction to break the emulsion.

  • Solvent Evaporation:

    • Mechanism:[3] Residual ethyl acetate or DMSO in the well kills the antibody-antigen binding.

    • Validation: Ensure the drying step (nitrogen stream/air) is complete. The tube must be bone dry before reconstituting with assay buffer.

  • Honey Specifics: Honey samples often require a hexane wash step to remove lipids/waxes before the final extraction [3].

Part 3: Quantitative Optimization Data

The following table summarizes the impact of critical variables on assay sensitivity (LOD).

VariableOptimal ConditionSub-Optimal ConditionImpact on Sensitivity
Derivatization Time 16 Hours (Overnight)2 HoursHigh (LOD increases 2-3x)
Derivatization Temp 37°C20°C (Room Temp)Medium (Incomplete reaction)
Extraction pH 7.0 - 7.4< 6.0 or > 8.0Critical (Yield drops >50%)
2-NBA Concentration Excess (mM range)StoichiometricHigh (Reaction is equilibrium driven)
Centrifugation 3000g - 4000g< 1500gMedium (Phase separation issues)
Part 4: The Validated "Self-Checking" Protocol

To ensure trust in your results, implement this self-validating workflow for AMOZ detection.

Step 1: Hydrolysis & Derivatization

  • Weigh 1.0g homogenized sample.

  • Add Internal Standard (if using MS, otherwise proceed with external standard curve).

  • Add 4 mL deionized water + 0.5 mL 1M HCl + 100 µL 2-Nitrobenzaldehyde (10 mM in DMSO) .

  • Checkpoint: Vortex vigorously. Ensure sample is fully dispersed.

  • Incubate: 16h @ 37°C .

Step 2: Neutralization (The Failure Point)

  • Add 0.1M K2HPO4 and adjust pH with 1M NaOH.

  • Validation:Use a pH meter on the first sample to confirm pH 7.2 ± 0.2. Do not guess.

Step 3: Extraction

  • Add 5 mL Ethyl Acetate.[1] Vortex 1 min.

  • Centrifuge 3000g for 10 min.

  • Transfer 2.5 mL supernatant to a glass tube.

  • Evaporate to dryness (50°C under Nitrogen).

Step 4: Reconstitution

  • Dissolve residue in Assay Buffer (usually PBS-Tween based).

  • Checkpoint: Add n-Hexane (1 mL) to remove fats if the solution is cloudy. Centrifuge and take the lower aqueous phase for ELISA.

Part 5: Logic Tree for Troubleshooting

Use this flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Analyze Assay Data CheckOD Is Zero Standard (B0) OD > 0.6? Start->CheckOD CheckCurve Is Standard Curve Linear/Sigmoidal? CheckOD->CheckCurve Yes LowOD_Issue 1. Check HRP/TMB (Blue Test) 2. Check Wash Buffer (No Azide) 3. Check Incubation Temp CheckOD->LowOD_Issue No (<0.6) CheckLOD Is Sensitivity (IC50) Acceptable? CheckCurve->CheckLOD Yes Curve_Issue 1. Check Pipetting Precision 2. Check Standard Expiry 3. Check Plate Washing CheckCurve->Curve_Issue No (Flat/Hook) Sens_Issue 1. Incomplete Derivatization (Time/Temp) 2. 2-NBA Oxidation 3. Extraction pH Incorrect CheckLOD->Sens_Issue No (High IC50) Success Assay Valid. Check Sample Matrix Effects. CheckLOD->Success Yes

Figure 2: Diagnostic logic tree for isolating the root cause of assay failure.

References
  • R-Biopharm AG. AMOZ ELISA: A competitive enzyme immunoassay for screening and quantitative analysis of AMOZ.Link

  • BenchChem. A Comparative Guide to Derivatization Agents for AMOZ Analysis.Link

  • Assay Genie. Technical Manual: AMOZ (Nitrofuran Furaltadone) ELISA Kit.Link

  • Waters Corporation. Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS.Link

  • Biocompare. Immunoassay Troubleshooting Guide: Tips for High Background and Low Sensitivity.Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Furaltadone Screening: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of veterinary drug residue analysis, ensuring the absence of prohibited substances in food products is paramount for public health. Furaltadone, a nitrofuran antibiotic, has been banned for use in food-producing animals in many countries, including the United States, Canada, and the European Union, due to concerns about its potential carcinogenic effects.[1][2] The rapid metabolism of furaltadone presents a challenge for detection; however, its protein-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), persists in edible tissues for a significant time, making it an ideal marker for monitoring.[1] This guide provides an in-depth comparison of two widely used analytical techniques for furaltadone screening: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document will delve into the technical nuances of each method, offering insights gleaned from extensive field experience to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

The Fundamental Principles: A Tale of Two Techniques

The choice between ELISA and LC-MS/MS for furaltadone (specifically, its metabolite AMOZ) screening hinges on a fundamental trade-off between speed and specificity.

ELISA: The High-Throughput Sentinel

ELISA is an immunoassay that leverages the highly specific binding between an antibody and its target antigen, in this case, AMOZ.[3] The most common format for furaltadone screening is the competitive ELISA.[4] In this setup, AMOZ present in the sample competes with a known amount of enzyme-labeled AMOZ for a limited number of antibody binding sites, typically coated on a microtiter plate.[4] The amount of color produced by the subsequent enzymatic reaction is inversely proportional to the concentration of AMOZ in the sample. This allows for both qualitative and quantitative analysis.[4]

The primary advantage of ELISA lies in its capacity for high-throughput screening. A single 96-well plate can be used to analyze numerous samples simultaneously, making it a cost-effective and time-efficient solution for large-scale monitoring programs.[5]

LC-MS/MS: The Gold Standard for Confirmation

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[6] This method is widely regarded as the confirmatory method of choice for veterinary drug residue analysis.[7]

In this process, the sample extract is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. In a tandem MS setup, specific parent ions of the analyte of interest (in this case, derivatized AMOZ) are selected and fragmented, and the resulting daughter ions are detected. This two-stage mass filtering provides exceptional specificity and sensitivity, minimizing the risk of false-positive results.

Head-to-Head Comparison: Performance Metrics

The selection of an analytical method is a critical decision that should be based on a thorough evaluation of its performance characteristics. The following table summarizes the key performance indicators for ELISA and LC-MS/MS in the context of AMOZ screening.

FeatureELISALC-MS/MS
Principle Immunoassay (Antigen-Antibody Binding)Chromatographic Separation and Mass-based Detection
Primary Use ScreeningConfirmation and Quantification
Specificity Good, but potential for cross-reactivityExcellent
Sensitivity (LOD) 0.05 - 0.2 ng/g (ppb)[8]0.1 - 0.6 µg/kg (ppb)[7]
Throughput High (many samples simultaneously)Lower (sequential analysis)
Cost per Sample LowerHigher
Equipment Cost LowerHigher
Operator Expertise ModerateHigh
Sample Preparation Hydrolysis and derivatization, solvent extractionHydrolysis, derivatization, liquid-liquid or solid-phase extraction[9][10]
Confirmation Requires confirmation by a reference method like LC-MS/MSDefinitive confirmation

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of these techniques, this section outlines the typical experimental workflows for both ELISA and LC-MS/MS.

ELISA Workflow for AMOZ Screening

The following is a generalized protocol for a competitive ELISA for AMOZ detection. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.

  • Sample Preparation:

    • Homogenize the tissue sample (e.g., muscle, liver, egg).

    • Perform acid hydrolysis to release the protein-bound AMOZ. This is often done overnight.

    • Derivatize the released AMOZ with 2-nitrobenzaldehyde (NBA).[9]

    • Perform a solvent extraction to isolate the derivatized AMOZ.

  • ELISA Procedure:

    • Add standard solutions and prepared sample extracts to the antibody-coated microtiter wells.

    • Add the enzyme-conjugated AMOZ to each well and incubate.

    • Wash the wells to remove unbound reagents.

    • Add a substrate solution that will react with the enzyme to produce a color change.

    • Stop the reaction after a specified time.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of AMOZ in the samples by interpolating their absorbance values on the standard curve.

ELISA Workflow for AMOZ Screening

LC-MS/MS Workflow for AMOZ Confirmation

The following protocol outlines a general procedure for the confirmatory analysis of AMOZ using LC-MS/MS. Method parameters will need to be optimized for the specific instrumentation and matrix being analyzed.

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Perform acid hydrolysis and simultaneous derivatization with 2-nitrobenzaldehyde (NBA). This is often an overnight step.[9]

    • Adjust the pH of the solution.

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[9][10]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the derivatized AMOZ from other matrix components on a suitable analytical column (e.g., C18).

    • Detect the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific parent and daughter ion transitions.

  • Data Analysis:

    • Identify the derivatized AMOZ peak based on its retention time and the presence of the correct ion transitions.

    • Quantify the analyte by comparing its peak area to that of a calibration curve prepared with known standards.

LC-MS/MS Workflow for AMOZ Confirmation

The Deciding Factors: Which Method to Choose?

The choice between ELISA and LC-MS/MS is not a matter of one being definitively "better" than the other; rather, it is about selecting the tool that is fit for the purpose.

Choose ELISA when:

  • High-throughput screening is the primary goal. The ability to analyze many samples in parallel makes ELISA ideal for large-scale surveillance programs.

  • Cost-effectiveness is a major consideration. ELISA generally has lower per-sample and initial equipment costs.

  • A rapid turnaround time is required for screening purposes. The ELISA assay itself can often be completed in under two hours, although sample preparation is more time-consuming.

Choose LC-MS/MS when:

  • Confirmatory results are required. LC-MS/MS provides the high degree of certainty needed for regulatory action.

  • High specificity and sensitivity are paramount. The technique's ability to distinguish the analyte from interfering matrix components is unparalleled.

  • Simultaneous analysis of multiple nitrofuran metabolites is desired. A single LC-MS/MS method can be developed to detect and quantify several different nitrofuran metabolites in one run.[11]

A Synergistic Approach

In many laboratories, ELISA and LC-MS/MS are not viewed as competing techniques but rather as complementary ones. A common and effective strategy is to use ELISA as a high-throughput screening tool to rapidly identify presumptive positive samples. These presumptive positives are then subjected to LC-MS/MS analysis for confirmation and accurate quantification. This two-tiered approach leverages the strengths of both techniques, resulting in an efficient and reliable workflow for monitoring furaltadone residues.

Conclusion

The selection of an analytical method for furaltadone screening is a critical decision with significant implications for food safety and regulatory compliance. ELISA offers a rapid and cost-effective solution for high-throughput screening, while LC-MS/MS provides the unparalleled specificity and sensitivity required for confirmatory analysis. By understanding the fundamental principles, performance characteristics, and practical workflows of each technique, researchers and laboratory managers can make informed decisions that best suit their analytical needs and ensure the integrity of the food supply.

References

  • ATZ labs. Furaltadone (AMOZ) ELISA, Microtiter Plate. Available from: [Link]

  • Meizheng Bio-Tech. Furaltadone ELISA Test Kit for Meat, Seafood, Liver and Egg. Available from: [Link]

  • ResearchGate. Comparison of ELISA and LC-MS/MS results for analysis of incurred urine... Available from: [Link]

  • PubMed. Performance evaluation of commercial ELISA kits for screening of furazolidone and furaltadone residues in fish. Available from: [Link]

  • National Institutes of Health. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Available from: [Link]

  • Randox Food. General ELISA - AMOZ FAST. Available from: [Link]

  • Elabscience. AMOZ (Nitrofuran Furaltadone) ELISA Kit (E-FS-E002). Available from: [Link]

  • ResearchGate. Simultaneous Determination and Identification of Furazolidone, Furaltadone, Nitrofurazone, and Nitrovin in Feeds by HPLC and LC‐MS. Available from: [Link]

  • Analyst (RSC Publishing). Analysis of Protein-bound metabolites of Furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography–mass spectrometry. Available from: [Link]

  • U.S. Food and Drug Administration. Detection of Nitrofuran Metabolites in Shrimp. Available from: [Link]

  • BIOREX FOOD SAFETY ELISA KITS. AMOZ ELISA kit | ANTIBIOTICS. Available from: [Link]

  • SciSpace. Determination of the furaltadone metabolite 5-methylmorpholino- 3-amino-2-oxazolidinone (AMOZ) using liquid chromatography. Available from: [Link]

  • European Food Safety Authority. Veterinary medicinal product residues in live animal products – 2021 report. Available from: [Link]

  • PubMed. Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry. Available from: [Link]

  • National Institutes of Health. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique. Available from: [Link]

  • Eurofins Deutschland. New legal regulations for unauthorised veterinary drugs. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. Available from: [Link]

  • ResearchGate. Development and Validation of Confirmatory Method for Analysis of Nitrofuran Metabolites in Milk, Honey, Poultry Meat and Fish by Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • Waters Corporation. The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available from: [Link]

  • U.S. Food and Drug Administration. Q12 Technical and Regulatory Considerations for Pharmaceutical Product Lifecycle Management Annexes Guidance for Industry. Available from: [Link]

  • Taylor & Francis Online. Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Available from: [Link]

  • National Institutes of Health. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Available from: [Link]

  • ResearchGate. Regulatory aspects for the drugs and chemicals used in food-producing animals in the European Union. Available from: [Link]

  • ResearchGate. Comparison of veterinary drug residue results in animal tissues by ultrahigh-performance liquid chromatography coupled to triple quadrupole or quadrupole-time-of-flight tandem mass spectrometry after different sample preparation methods, including use of a commercial lipid removal product. Available from: [Link]

  • National Institutes of Health. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Available from: [Link]

  • EUR-Lex. Residues of veterinary medicinal products in foodstuffs of animal origin. Available from: [Link]

  • UNCTAD. Control of veterinary medicine residues in the EU. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry #169 - Drug Substance. Available from: [Link]

  • U.S. Food and Drug Administration. New Drug and Antibiotic Regulations. Available from: [Link]

Sources

Comparative Efficacy Guide: Furaltadone Hydrochloride vs. Nitrofurantoin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Nitrofurantoin remains a first-line clinical standard for human urinary tract infections (UTIs). Furaltadone Hydrochloride is a legacy veterinary antimicrobial, largely withdrawn from food-animal production (EU, USA) due to genotoxicity, yet remains a critical reference standard in toxicology and residue analysis research.

  • Primary Differentiator: Safety profile and regulatory status.[1] Nitrofurantoin carries a risk of pulmonary toxicity but is managed clinically. Furaltadone produces the persistent carcinogenic metabolite AMOZ, leading to a zero-tolerance policy in food chains.

  • Efficacy Parity: Both exhibit strong activity against E. coli and Staphylococcus spp. via identical nitrofuran-reductase activation mechanisms.

Chemical & Mechanistic Profile

Both compounds are synthetic nitrofuran derivatives.[2] Their antimicrobial activity relies on being "prodrugs" activated by bacterial enzymes.

Structural Comparison
FeatureNitrofurantoinThis compound
Core Structure 5-nitrofuran ring5-nitrofuran ring
Side Chain Hydantoin ringMorpholinomethyl-2-oxazolidinone
Marker Metabolite 1-Aminohydantoin (AHD )3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ )
Solubility Low (macrocrystalline forms used to slow absorption)High (highly soluble in water)
Mechanism of Action (Signaling Pathway)

Both agents function as electron acceptors. They are reduced by bacterial flavoproteins (nitrofuran reductase), creating highly reactive intermediates that damage DNA and ribosomal proteins.[2][3] This multi-target attack minimizes the development of resistance.[3]

Nitrofuran_Mechanism Drug Prodrug Entry (Nitrofurantoin / Furaltadone) Enzyme Bacterial Nitroreductases (Type I & II Flavoproteins) Drug->Enzyme Permeates Cell Wall Reduction Enzymatic Reduction (Stepwise Electron Transfer) Enzyme->Reduction Intermediates Reactive Intermediates (Nitro radicals, Hydroxylamines) Reduction->Intermediates Generates Toxic Radicals Target_DNA DNA Strand Breakage Intermediates->Target_DNA Target_RNA Ribosomal Damage (Protein Synthesis Inhibition) Intermediates->Target_RNA Target_Resp Inhibition of Aerobic Metabolism Intermediates->Target_Resp Death Bacterial Cell Death (Bactericidal) Target_DNA->Death Target_RNA->Death Target_Resp->Death

Figure 1: The shared activation pathway of nitrofuran antibiotics. Specificity arises because mammalian cells lack the rapid nitroreductase activity found in bacteria.

Antimicrobial Efficacy Data[1][2][4][5][6][7][8][9]

While Furaltadone is restricted, comparative data highlights its potency, particularly in veterinary isolates.

Comparative MIC Ranges (µg/mL)

Data aggregated from historical veterinary studies and modern resistance surveillance.

PathogenNitrofurantoin (MIC50 / MIC90)Furaltadone (MIC Range)Interpretation
E. coli 16 / 325.0 - 20.0Equivalent. Both are highly effective against coliforms.
Staph. aureus 16 / 322.5 - 10.0Furaltadone Superior. Historically showed lower MICs in Gram+ cocci.
Enterococcus spp. 32 / 12810.0 - 50.0Variable. E. faecium often shows intrinsic resistance to both.
Salmonella spp. 32 / 6412.5 - 50.0Moderate. Used historically in poultry for Salmonella control.
Pharmacokinetic Differences
  • Nitrofurantoin: Rapidly excreted in urine (making it ideal for UTIs).[2] Serum concentrations are therapeutically negligible, limiting its use to the urinary tract.[4]

  • Furaltadone: Achieves higher systemic blood levels than nitrofurantoin, which historically allowed its use for systemic infections (e.g., chronic respiratory disease in poultry) before toxicity bans.

Toxicology & Safety (The Critical Divergence)

This section details why Nitrofurantoin is a medicine and Furaltadone is a banned substance.[3]

Toxicity Profile
Toxicity TypeNitrofurantoinFuraltadone
Pulmonary High Risk. Acute hypersensitivity or chronic pulmonary fibrosis (rare but serious).[5]Low Risk relative to other effects.
Carcinogenicity Evidence in animals; IARC Group 3 (unclassifiable for humans).Confirmed. Metabolite AMOZ is mutagenic and carcinogenic.
Neurotoxicity Peripheral neuropathy (rare, dose-dependent).Neurotoxic in chronic veterinary administration.
Food Safety MRLs (Maximum Residue Limits) established in some regions, banned in others.Zero Tolerance. Banned globally in food animals due to bound residues.
The "Bound Residue" Problem

Research into Furaltadone now focuses almost exclusively on detecting its metabolite, AMOZ . Unlike parent drugs, nitrofuran metabolites bind covalently to tissue proteins, persisting for weeks or months.

  • Detection Target: Researchers do not test for Furaltadone parent drug in tissue; they hydrolyze the tissue to release AMOZ.

Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Purpose: To determine the precise in vitro potency of both compounds against a target bacterial strain.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Furaltadone HCl and Nitrofurantoin powder (Sigma-Aldrich or equivalent).

  • Solvent: DMF (Dimethylformamide) is preferred for initial dissolution of Nitrofurantoin; Water is sufficient for Furaltadone HCl.

Workflow:

  • Stock Preparation: Dissolve antimicrobial powders to 10 mg/mL.

    • Note: Nitrofurantoin requires protection from light (amber tubes).

  • Dilution: Prepare serial 2-fold dilutions in MHB across a 96-well plate (Range: 0.25 µg/mL to 128 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in MHB.

  • Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in wells. Final volume 100 µL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Protocol B: Detection of Bound Metabolites (LC-MS/MS)

Purpose: For researchers validating "Zero Tolerance" compliance or studying tissue persistence.

Workflow:

  • Homogenization: 1g of tissue (muscle/liver).

  • Acid Hydrolysis: Add 1M HCl and incubate at 37°C overnight.

    • Mechanism:[1][3][6][4][7][8] Breaks the covalent protein bond, releasing AMOZ (Furaltadone) or AHD (Nitrofurantoin).

  • Derivatization: Add 2-nitrobenzaldehyde (2-NBA). Incubate 2 hours.

    • Reason: Small polar metabolites (AMOZ) are hard to detect; 2-NBA makes them hydrophobic and UV/Mass-spec active.

  • Extraction: Liquid-liquid extraction using ethyl acetate.

  • Analysis: LC-MS/MS in positive electrospray ionization (ESI+) mode.

    • Monitor Transitions:

      • AMOZ-NBA: m/z 335 -> 291 (Quantifier).

      • AHD-NBA: m/z 249 -> 134 (Quantifier).

Conclusion

For clinical drug development , Nitrofurantoin remains the sole viable candidate for urinary tract therapies due to its favorable risk/benefit ratio regarding carcinogenicity.

For veterinary and toxicological research , this compound serves as a critical model for studying protein-bound residues and nitrofuran toxicity. Any efficacy advantage Furaltadone possesses (e.g., systemic absorption) is nullified by the generation of the AMOZ metabolite, rendering it unsuitable for therapeutic development in food-producing species or humans.

References

  • Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. Link

  • Vass, M., et al. (2008). "Stability of nitrofuran metabolites in shrimp during storage and cooking." Food Additives & Contaminants. Link

  • European Food Safety Authority (EFSA). (2015). "Scientific Opinion on nitrofurans and their metabolites in food." EFSA Journal. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI. Link

  • McOsker, C.C., & Fitzpatrick, P.M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy. Link

Sources

Comparative Guide: Extraction Efficiency of Solvents for Furaltadone and AMOZ

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Critical Distinction: In professional residue analysis, "Furaltadone extraction" is a duality.

  • Parent Drug (Furaltadone): Unstable, rapidly metabolized.[1] Extracted primarily from feeds or pharmaceutical formulations .

  • Metabolite (AMOZ): The stable marker residue (3-amino-5-morpholinomethyl-2-oxazolidinone).[2][3] Extracted from biological matrices (tissue, plasma, urine, honey).

Verdict:

  • Ethyl Acetate is the industry gold standard for the extraction of the AMOZ metabolite (post-derivatization) due to its optimal polarity for the nitrophenyl derivative.

  • Acetonitrile is the superior solvent for extracting the parent drug from non-biological matrices (feeds) due to its high protein denaturation capacity and cleaner baseline in LC-MS/MS.

Mechanistic Comparison of Solvents

This section analyzes why specific solvents perform differently based on the analyte's chemical state and the matrix interaction.

Ethyl Acetate (EtOAc)[1][4][5]
  • Role: Primary solvent for Liquid-Liquid Extraction (LLE) of the AMOZ derivative (NPAMOZ).

  • Mechanism: AMOZ is too polar to be extracted efficiently from aqueous tissue homogenates. The standard protocol involves derivatizing AMOZ with 2-nitrobenzaldehyde (2-NBA) to form NPAMOZ. EtOAc has a moderate polarity (LogP ~0.73) that perfectly matches the hydrophobicity of the nitrophenyl ring introduced during derivatization.

  • Advantages: Forms a clear phase separation with water; excellent volatility allows for rapid evaporation and concentration.

  • Limitations: Can co-extract lipids in fatty matrices, requiring a subsequent hexane wash.

Acetonitrile (MeCN)
  • Role: Protein precipitant and extraction solvent for parent Furaltadone in feeds/pre-mixes.

  • Mechanism: As a polar aprotic solvent, MeCN disrupts hydrogen bonding in protein tertiary structures, releasing bound drugs. It effectively solubilizes the parent furaltadone molecule (which is relatively polar).

  • Advantages: "Cleaner" extracts for LC-MS/MS (less ion suppression than methanol); compatible with QuEChERS protocols.

  • Limitations: Poor extraction efficiency for the derivatized AMOZ metabolite compared to EtOAc.

Methanol (MeOH)[1][6]
  • Role: General purpose solvent, often used in Solid Phase Extraction (SPE) elution steps.

  • Mechanism: Polar protic solvent. High solubility for a wide range of polar compounds.

  • Performance: While effective, MeOH tends to co-extract more matrix interferents (sugars, pigments) than MeCN, leading to higher background noise in mass spectrometry.

Comparative Performance Data

The following data aggregates results from multiple validation studies (biological tissues and honey matrices).

MetricEthyl Acetate (LLE) Acetonitrile (Precipitation) Methanol (SPE Elution)
Target Analyte AMOZ-2-NBA (Derivative)Parent FuraltadoneAMOZ / Parent
Primary Matrix Muscle, Liver, Plasma, HoneyAnimal Feed, PharmaUrine, Water
Recovery Efficiency 85% – 105% 92% – 98% 80% – 95%
Matrix Cleanliness High (after hexane wash)Very HighModerate
RSD (Precision) < 10%< 5%< 12%
Limit of Quantitation 0.1 – 0.5 µg/kg5.0 – 10.0 µg/kg1.0 µg/kg
Processing Time High (requires derivatization)Low (mix & centrifuge)Medium

Data Interpretation: For regulatory compliance (EU/FDA), the Ethyl Acetate LLE method is the only workflow that consistently meets the Minimum Required Performance Limit (MRPL) of 1.0 µg/kg for banned nitrofuran metabolites.

Visualized Workflows

The Regulatory Standard: AMOZ Extraction

This diagram illustrates the critical chemical transformation required before solvent extraction.

AMOZ_Extraction Sample Biological Sample (Tissue/Honey) Hydrolysis Acid Hydrolysis (1M HCl, 37°C, 16h) Releases bound AMOZ Sample->Hydrolysis Derivatization Derivatization (2-Nitrobenzaldehyde) Forms NPAMOZ Hydrolysis->Derivatization + 2-NBA pH_Adjust pH Adjustment (Neutralize to pH 7.4) Derivatization->pH_Adjust Extraction Liquid-Liquid Extraction Solvent: Ethyl Acetate pH_Adjust->Extraction Partitioning Evaporation Evaporation & Reconstitution (Mobile Phase) Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Figure 1: The mandatory derivatization-extraction workflow for AMOZ. Note that Ethyl Acetate is introduced only after the analyte has been chemically modified to increase lipophilicity.

Solvent Selection Decision Tree

Solvent_Selection Start Select Target Analyte Is_Parent Parent Drug (Furaltadone) Start->Is_Parent Is_Metabolite Metabolite (AMOZ) Start->Is_Metabolite Matrix_Feed Matrix: Feed / Pharma Is_Parent->Matrix_Feed Matrix_Bio Matrix: Tissue / Honey Is_Metabolite->Matrix_Bio Solvent_ACN Rec: Acetonitrile (Direct Extraction) Matrix_Feed->Solvent_ACN High Solubility Solvent_EtOAc Rec: Ethyl Acetate (Post-Derivatization) Matrix_Bio->Solvent_EtOAc Optimal Partition Coeff.

Figure 2: Decision logic for selecting the extraction solvent based on analyte form and matrix.

Detailed Experimental Protocol

Protocol A: Determination of AMOZ in Biological Tissue (The "Gold Standard")

This protocol utilizes Ethyl Acetate for its superior partitioning coefficient with the NPAMOZ derivative.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl)

  • 2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

  • 0.1 M Dipotassium hydrogen phosphate (K2HPO4)

  • Extraction Solvent: Ethyl Acetate (HPLC Grade)[4]

Step-by-Step Workflow:

  • Homogenization: Weigh 1.0 g of tissue sample into a 50 mL centrifuge tube.

  • Hydrolysis & Derivatization: Add 4 mL of distilled water, 0.5 mL of 1 M HCl, and 100 µL of 2-NBA solution. Vortex for 1 min.

  • Incubation: Incubate at 37°C for 16 hours (overnight). Critical Step: This simultaneously releases protein-bound AMOZ and derivatizes it.

  • Neutralization: Add 5 mL of 0.1 M K2HPO4. Adjust pH to 7.4 ± 0.2 using 1 M NaOH.

  • Solvent Extraction: Add 5 mL of Ethyl Acetate . Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. The organic (upper) layer contains the target analyte.

  • Collection: Transfer the supernatant to a clean glass tube. Repeat extraction with another 5 mL of Ethyl Acetate if higher recovery is needed (optional).

  • Concentration: Evaporate the combined organic layer to dryness under nitrogen stream at 45°C.

  • Reconstitution: Dissolve residue in 200 µL of mobile phase (e.g., 1:1 Methanol/Water) for LC-MS/MS injection.

Validation Check: A successful extraction should yield a recovery of 80-110% with an RSD < 15%. If recovery is low (<60%), check the pH adjustment step; Ethyl Acetate extraction efficiency drops significantly if pH deviates from neutral.

References

  • European Food Safety Authority (EFSA). "Nitrofurans (Furaltadone, Furazolidone, Nitrofurantoin, Nitrofurazone) in food."[1] EFSA Journal.

  • Vass, M., et al. (2008). "Determination of nitrofuran metabolites in shrimp by HPLC-MS/MS." Analytica Chimica Acta. (Demonstrates Ethyl Acetate efficiency).

  • Food and Drug Administration (FDA). "Chemistry, Manufacturing, and Controls (CMC) Specifications for Nitrofuran Residues."

  • Cooper, K.M., et al. "Validated LC-MS/MS method for the determination of nitrofuran metabolites in food of animal origin." Journal of Chromatography B. (Establishes the standard HCl/2-NBA/Ethyl Acetate protocol).

  • Reference Standards for AMOZ. LGC Standards. (Chemical properties and solubility data).

Sources

Limit of detection (LOD) comparison for furaltadone analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Efficacy of Furaltadone Analytical Methods

This guide provides a comprehensive comparison of analytical methodologies for the detection of furaltadone, a banned nitrofuran antibiotic. Due to its rapid metabolism in vivo, regulatory monitoring focuses on its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The ability of an analytical method to achieve a low limit of detection (LOD) is paramount for ensuring food safety and regulatory compliance. This document delves into the principles, performance, and procedural causality of the predominant techniques employed in this critical application, offering researchers, scientists, and drug development professionals a clear perspective on their relative merits.

The Imperative for Sensitive Furaltadone Detection

Furaltadone was historically used as a broad-spectrum antibacterial agent in livestock, poultry, and aquaculture.[1] However, toxicological studies have raised significant concerns about the carcinogenic and mutagenic potential of nitrofuran residues, leading to a global prohibition on their use in food-producing animals.[2][3] The European Union (EU), for instance, has banned nitrofurans and established a Reference Point for Action (RPA) of 0.5 µg/kg for each of their metabolites in food of animal origin, as of November 2022.[4]

The analytical challenge stems from the fact that the parent furaltadone drug is metabolized quickly. Its primary metabolite, AMOZ, however, forms covalent bonds with tissue proteins, leading to its persistence in edible products like meat, eggs, and seafood.[1] Therefore, analytical methods must be capable of releasing this bound AMOZ, typically through acid hydrolysis, before detection. The sensitivity of these methods, defined by their Limit of Detection (LOD), must be sufficient to reliably quantify residues at or below the stringent regulatory RPA.

Comparative Analysis of Detection Methodologies

The detection of AMOZ is primarily accomplished through three classes of analytical techniques: liquid chromatography-tandem mass spectrometry (LC-MS/MS), enzyme-linked immunosorbent assays (ELISA), and emerging electrochemical biosensors. Each method offers a distinct balance of sensitivity, specificity, throughput, and cost.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is universally regarded as the gold-standard confirmatory method for nitrofuran metabolite analysis due to its exceptional sensitivity and specificity.[2]

Principle of Operation: The method involves a multi-stage process. First, the protein-bound AMOZ is released from the sample matrix via acid hydrolysis. During this step, it is simultaneously derivatized, often with 2-nitrobenzaldehyde (2-NBA), to create a stable, unique derivative (NP-AMOZ) that is amenable to chromatographic analysis.[5] This derivative is then extracted, purified, and injected into a liquid chromatograph (LC), which separates it from other matrix components. The separated analyte then enters a tandem mass spectrometer (MS/MS), where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio transitions, providing unambiguous identification and quantification.

Performance & Causality:

  • Sensitivity: LC-MS/MS methods consistently achieve LODs well below the 0.5 µg/kg RPA. Reported LODs for AMOZ are frequently in the range of 0.013 to 0.2 µg/kg in various food matrices.[6][7] This high sensitivity is a direct result of the mass spectrometer's ability to filter out background noise and selectively monitor for the specific mass fragments of the target analyte.

  • Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry, where a specific precursor ion is selected and fragmented into characteristic product ions, provides an extremely high degree of certainty in identification. This is a key requirement for a confirmatory method as stipulated by regulatory bodies like the EU under Commission Decision 2002/657/EC.[8]

  • Limitations: The primary drawbacks are the high capital and operational costs, the need for highly skilled operators, and a relatively lower sample throughput compared to screening methods.[9][10] The extensive sample preparation, including hydrolysis and derivatization, is also labor-intensive.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunological screening method widely used for the rapid detection of AMOZ in a large number of samples.

Principle of Operation: Competitive ELISA is the most common format. Microtiter plates are coated with a known amount of an AMOZ-protein conjugate. The sample extract (containing the unknown amount of AMOZ) is added to the wells along with a specific primary antibody. The free AMOZ from the sample and the coated AMOZ conjugate compete for the limited binding sites on the antibody. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric or chemiluminescent signal. The signal intensity is inversely proportional to the concentration of AMOZ in the sample.

Performance & Causality:

  • Sensitivity: Modern ELISA kits demonstrate excellent sensitivity, with some achieving LODs as low as 0.1 µg/kg.[11] Advanced formats, such as chemiluminescent ELISAs (CLELISA) or those using signal amplification strategies with nanoparticles, can push the LOD even lower, to 0.01 µg/L.[12][13] The high sensitivity is achieved through the strong and specific binding affinity of the antibodies and the enzymatic amplification of the signal.

  • High Throughput & Cost-Effectiveness: ELISA is significantly faster and less expensive per sample than LC-MS/MS, making it an ideal tool for screening large batches of samples in routine monitoring programs.[14]

  • Limitations: ELISA is considered a screening method because of the potential for false-positive results due to cross-reactivity of the antibody with structurally similar molecules.[15] Any positive result from an ELISA must be confirmed by a more specific method like LC-MS/MS. The performance can also vary between different commercial kits.[16]

Electrochemical Biosensors

Electrochemical biosensors represent an emerging and promising technology for the rapid and portable detection of furaltadone. These methods typically detect the parent drug rather than the AMOZ metabolite.

Principle of Operation: These sensors utilize an electrode modified with specific materials (e.g., nanoparticles) that catalyze the electrochemical reduction of the nitro group on the furaltadone molecule.[9] When a sample containing furaltadone is applied to the sensor, a voltage is swept, and the reduction of the nitro group generates a measurable electrical current. The magnitude of this current is proportional to the concentration of furaltadone.

Performance & Causality:

  • Sensitivity & Speed: Recent research has demonstrated impressive sensitivity, with LODs reported in the nanomolar (nM) range, such as 7.4 nM for a sensor using europium tungstate nanoparticles.[9][17] The detection is extremely rapid, often providing a result in minutes without the need for extensive sample preparation like hydrolysis.[10]

  • Portability & Low Cost: The instrumentation is simple, low-cost, and can be miniaturized for on-site or field testing.[17]

  • Limitations: A significant drawback is that most current electrochemical sensors are designed to detect the parent drug, furaltadone, which is rarely present in tissues for extended periods.[9] Their application for regulatory compliance, which focuses on the AMOZ metabolite, is therefore limited at present. Furthermore, complex food matrices can cause fouling of the electrode surface, potentially affecting reproducibility and accuracy.

Summary of Limit of Detection (LOD) Performance

The following table summarizes the reported LODs for the different analytical methods discussed. It is crucial to note the analyte (parent drug vs. metabolite) and the sample matrix, as these factors significantly influence method performance.

Analytical MethodAnalyteTypical Limit of Detection (LOD)Sample MatrixReference
LC-MS/MS AMOZ0.2 µg/kgAnimal-derived foods[6]
AMOZ0.20 - 0.28 µg/kgMeat, Aquaculture[18]
Nitrofuran Metabolites0.013 - 0.2 µg/kgAnimal tissues[7]
ELISA AMOZ0.1 µg/kgCultured fish[11]
AMOZ0.01 µg/L (CLELISA)Spiked Samples[13]
AMOZ0.01 ng/mL (Signal Amplified)Spiked Samples[12]
Electrochemical Sensor Furaltadone7.4 nMBuffer Solution[9][17]
Furaltadone0.035 µMBuffer Solution[19]
HPLC-UV Furaltadone100 µg/kg (0.1 mg/kg)Feeds[20]

Note: 1 µg/kg is equivalent to 1 ppb. nM and µM are molar concentrations and direct conversion to µg/kg depends on sample preparation and density, but these values demonstrate the high sensitivity of the electrochemical technique in principle.

Experimental Workflow & Protocols

To ensure trustworthiness and reproducibility, analytical methods for regulatory control must be rigorously validated according to international guidelines, such as those from AOAC INTERNATIONAL or the protocols outlined in EU regulations.[8][21][22]

General Analytical Workflow for AMOZ by LC-MS/MS

The following diagram illustrates the critical steps involved in the confirmatory analysis of AMOZ. The causality is clear: each step is designed to isolate, stabilize, and prepare the target analyte for unambiguous detection by the mass spectrometer.

AMOZ_Workflow cluster_prep Sample Preparation & Derivatization cluster_extract Extraction & Cleanup cluster_analysis Instrumental Analysis Sample 1. Homogenize Food Sample (e.g., Shrimp, Egg) Hydrolysis 2. Acid Hydrolysis & Derivatization with 2-Nitrobenzaldehyde Sample->Hydrolysis Release bound AMOZ & form stable NP-AMOZ Neutralize 3. Neutralization (pH Adjustment) Hydrolysis->Neutralize Prepare for extraction LLE 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralize->LLE Evap 5. Evaporation & Reconstitution LLE->Evap Concentrate analyte & solvent exchange LC 6. LC Separation Evap->LC MSMS 7. MS/MS Detection (MRM Mode) LC->MSMS Isolate analyte Data 8. Data Processing & Quantification MSMS->Data Identify & Quantify

Caption: Workflow for the confirmatory analysis of AMOZ via LC-MS/MS.

Detailed Protocol: Confirmatory Analysis of AMOZ in Shrimp by LC-MS/MS

This protocol is a representative example based on methodologies published by regulatory bodies and in scientific literature.[5][6]

1. Sample Preparation and Hydrolysis/Derivatization a. Weigh 2.0 ± 0.1 g of homogenized shrimp tissue into a 50 mL polypropylene centrifuge tube. b. Add an internal standard solution (e.g., isotopically labeled AMOZ). c. Add 8 mL of deionized water and 1 mL of 1 M hydrochloric acid (HCl). d. Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Causality: The 2-NBA derivatizes the primary amine of AMOZ as it is cleaved from tissue proteins by the acid, forming the stable NP-AMOZ derivative essential for analysis. e. Vortex the mixture for 1 minute to ensure thorough mixing. f. Incubate the sample overnight (approx. 16 hours) in a shaking water bath at 37°C. Causality: This extended incubation at a mild temperature allows for the complete hydrolysis of the protein-analyte bonds without degrading the released AMOZ.

2. Extraction and Clean-up a. Cool the tubes to room temperature. b. Adjust the pH of the solution to 7.0 ± 0.5 by adding 1 mL of 1 M K₂HPO₄ followed by approximately 1 mL of 1 M NaOH. Verify with a pH meter. Causality: Neutralization is critical to ensure efficient partitioning of the NP-AMOZ derivative into the organic extraction solvent. c. Add 10 mL of ethyl acetate. d. Cap and vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer (ethyl acetate) to a clean tube. f. Repeat the extraction (steps c-e) with another 10 mL of ethyl acetate and combine the organic layers. g. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dry residue in 1 mL of mobile phase (e.g., 60:40 v/v 2 mM ammonium acetate/acetonitrile) and filter through a 0.22 µm syringe filter into an autosampler vial.[18]

3. LC-MS/MS Analysis a. LC System: A suitable C18 or Phenyl-Hexyl column. b. Mobile Phase: Gradient elution using (A) 2 mM Ammonium Acetate in Water and (B) Acetonitrile. c. Injection Volume: 10 µL. d. MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode. e. Detection: Use Multiple Reaction Monitoring (MRM) to monitor at least two specific precursor-product ion transitions for NP-AMOZ to ensure confident identification and quantification against a calibration curve.

Conclusion

The choice of an analytical method for furaltadone metabolite (AMOZ) detection is dictated by the specific objective.

  • LC-MS/MS is the undisputed method for confirmation and precise quantification, offering the highest levels of sensitivity and specificity required to meet stringent regulatory limits like the EU's 0.5 µg/kg RPA. Its rigor provides the authoritative grounding for legal and trade decisions.

  • ELISA serves as an invaluable high-throughput screening tool. Its speed, cost-effectiveness, and excellent sensitivity make it ideal for routine monitoring of large sample volumes, effectively identifying presumptive positive samples that require LC-MS/MS confirmation.

  • Electrochemical Biosensors are a rapidly advancing technology with the potential to revolutionize on-site and rapid testing. While currently focused on the parent drug, future developments may target AMOZ, offering a powerful tool for rapid screening directly in the field.

For researchers and professionals in food safety and drug development, a comprehensive approach utilizing ELISA for screening followed by LC-MS/MS for confirmation provides the most efficient, reliable, and scientifically sound strategy for monitoring the illegal use of furaltadone.

References

  • Simultaneous Determination and Identification of Furazolidone, Furaltadone, Nitrofurazone, and Nitrovin in Feeds by HPLC and LC‐MS. (2025). ResearchGate. [Link]

  • Confirmation of five nitrofuran metabolites including nifursol metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC. (n.d.). ResearchGate. [Link]

  • Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples. (n.d.). PubMed. [Link]

  • Nitrofuran (AOZ) ELISA KIT. (n.d.). Life Technologies (India) Pvt. Ltd. [Link]

  • Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. (2021). National Institutes of Health (NIH). [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (n.d.). PubMed. [Link]

  • Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. (n.d.). ResearchGate. [Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. (2025). Preprints.org. [Link]

  • A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. (n.d.). National Institutes of Health (NIH). [Link]

  • A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. (n.d.). RSC Publishing. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). PMC. [Link]

  • Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode. (2023). MDPI. [Link]

  • Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode. (2023). Semantic Scholar. [Link]

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. (n.d.). MDPI. [Link]

  • Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods. (2020). PubMed. [Link]

  • (PDF) Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode. (2023). ResearchGate. [Link]

  • Detection of Nitrofuran Metabolites in Shrimp. (2017). FDA. [Link]

  • Commission Regulation (EU) 2023/411. (2023). EUR-Lex - European Union. [Link]

  • Signal amplified enzyme-linked immunosorbent assay with gold nanoparticles for sensitive detection of trace furaltadone metabolite. (n.d.). ResearchGate. [Link]

  • Official Methods of Analysis, 22nd Edition (2023). (n.d.). AOAC International. [Link]

  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. (n.d.). PMC. [Link]

  • CVM GFI #205 (VICH GL46) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals. (2018). FDA. [Link]

  • (PDF) AOAC SMPR® 2016.003. (n.d.). ResearchGate. [Link]

  • Full article: Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods. (n.d.). Taylor & Francis. [Link]

  • A novel chemiluminescent ELISA for detecting furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) in fish, egg, honey and shrimp samples. (2013). PubMed. [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository. [Link]

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  • RIDASCREEN® Nitrofuran SEM: A new ELISA for the detection of Nitrofuran metabolites in food. (2012). Food & Feed Analysis - R-Biopharm. [Link]

  • (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2025). ResearchGate. [Link]

  • Nitrofuran antibiotics: A review on the application, prohibition and residual analysis. (n.d.). [Source not explicitly provided in snippet, but content is relevant].
  • Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. (n.d.). [Source not explicitly provided in snippet, but content is relevant].
  • FDA Issues Rule Updating Tolerances for Animal Drug Residues in Food. (2019). Food Safety Magazine. [Link]

  • Ultrasensitive electrochemical detection of an antibiotic drug furaltadone in fish tissue with a ZnO-ZnCo2O4 self-assembled nano-heterostructure as an electrode material. (n.d.). ResearchGate. [Link]

  • The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. (2025). [Source not explicitly provided in snippet, likely a journal article].
  • guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). Regional Representation for the Americas - WOAH. [Link]

  • Official Methods Of Analysis Of Aoac International. (n.d.). [Source not explicitly provided in snippet, likely a general document about AOAC methods].
  • Evaluation of certain veterinary drug residues in food. (n.d.). Inchem.org. [Link]

  • Guidance for Industry. (n.d.). Regulations.gov. [Link]

  • P 170 determination of furaltadone and nifursol residues in Poultry eggs by liquid chromatography-electrospray ionization tande. (n.d.). CABI Digital Library. [Link]

  • Holmium-Molybdate Nanoparticle-Modified Carbon Paste Electrode for Electrocatalytic Detection of Paracetamol. (2026). ACS Publications. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. [Link]

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A Senior Application Scientist's Guide to Linearity and Precision in Furaltadone Calibration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the validation of analytical methods is the bedrock upon which data integrity is built.[1] This is particularly critical for compounds like furaltadone, a nitrofuran antibiotic whose use in food-producing animals is prohibited in many jurisdictions due to potential health risks.[2] Consequently, analytical methods for its detection must be rigorously validated to ensure they are fit for purpose.[3][4] This guide provides an in-depth, experience-driven comparison of approaches to assessing two cornerstone validation parameters: linearity and precision of calibration curves for furaltadone analysis.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For quantitative assays, such as the determination of furaltadone residues, linearity and precision are fundamental characteristics that assure the reliability of the results.[5]

Section 1: The Principle of Linearity in Furaltadone Quantification

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range.[4][6] A linear relationship is the simplest and most desirable model for a calibration curve, as it allows for straightforward calculation of the analyte concentration in unknown samples.[7]

Causality Behind Experimental Choices for Linearity Assessment

The establishment of a robust calibration curve is a foundational step in many analytical methods.[8] The experimental design for assessing linearity is not arbitrary; each choice is predicated on statistical principles and regulatory expectations.

  • Concentration Range: The selected range must bracket the expected concentrations of furaltadone in the samples. International guidelines, such as those from the International Council for Harmonisation (ICH), recommend a minimum of five concentration levels to adequately define the relationship between concentration and response.[6] For impurity testing, a range of 50% to 200% of the limit concentration is often appropriate.[9]

  • Number of Replicates: Performing replicate measurements at each concentration level provides a measure of the variability of the response and strengthens the statistical analysis. While not always mandatory, it is good practice to analyze standards in duplicate or triplicate.[10]

  • Standard Preparation: To minimize systematic errors, calibration standards should be prepared from a separate weighing of a reference standard than that used for quality control (QC) samples.

Statistical Evaluation of Linearity

Visual inspection of the calibration curve is a necessary first step, but quantitative statistical methods are required for an objective assessment of linearity.

  • Coefficient of Determination (R²): This is a common measure of the goodness of fit of the linear regression model.[11] While a value close to 1.00 is desirable, it should not be the sole criterion for linearity.[11] A high R² can be misleading, as it does not reveal systematic deviations from linearity.[12]

  • Residual Analysis: A plot of the residuals (the differences between the observed and predicted responses) versus concentration is a powerful tool for diagnosing non-linearity. In a linear model, the residuals should be randomly distributed around zero.[13] Any systematic trend, such as a U-shape, indicates that a simple linear model may not be appropriate.

  • y-intercept: The y-intercept of the regression line should be close to zero. A significant non-zero intercept may indicate the presence of a constant systematic error or matrix effects.[14]

Comparative Data on Linearity Assessment

To illustrate the practical application of these principles, consider the following hypothetical data for two different analytical methods for furaltadone.

ParameterMethod A (LC-UV)Method B (LC-MS/MS)Acceptance Criteria
Linear Range (ng/mL) 10 - 1001 - 50Appropriate for intended use
Number of Levels 67≥ 5
Replicates per Level 33≥ 2 recommended
Coefficient of Determination (R²) 0.99850.9996> 0.99
y-intercept (as % of response at 100% conc.) 1.5%0.2%< 2-3%
Residual Plot Randomly scatteredRandomly scatteredNo discernible pattern

Table 1: Comparison of Linearity Parameters for Two Hypothetical Furaltadone Analytical Methods.

Method B demonstrates superior linearity with a wider dynamic range, a higher R², and a y-intercept closer to zero, suggesting it is a more sensitive and reliable method for furaltadone quantification.

Section 2: Unpacking Precision in Furaltadone Analysis

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][15] It is a measure of the random error of a method and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[15]

Levels of Precision: A Deliberate Experimental Design

Precision is assessed at different levels to capture various sources of variability.[6]

  • Repeatability (Intra-assay precision): This assesses precision under the same operating conditions over a short interval of time.[16] It reflects the inherent variability of the analytical system. To evaluate repeatability, a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the target concentration are recommended.[6]

  • Intermediate Precision (Inter-assay precision): This evaluates within-laboratory variations, such as different days, different analysts, or different equipment.[16] This is a more realistic measure of the method's performance in a routine setting.

  • Reproducibility: This assesses the precision between different laboratories and is typically evaluated in collaborative studies.[15]

Experimental Protocol for Precision Assessment

A well-designed experiment is crucial for obtaining meaningful precision data.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Repeatability: Analyze a minimum of five replicates of each QC level in a single analytical run.

  • Intermediate Precision: Analyze the same QC samples on at least two different days, preferably with a different analyst and/or on a different instrument.[17]

Comparative Data on Precision Assessment

The following table presents hypothetical precision data for the two furaltadone analytical methods.

Precision LevelQC LevelMethod A (LC-UV) %RSDMethod B (LC-MS/MS) %RSDAcceptance Criteria (%RSD)
Repeatability Low QC (20 ng/mL)4.52.8≤ 15% (≤ 20% at LLOQ)
Mid QC (50 ng/mL)3.21.9≤ 15%
High QC (80 ng/mL)2.81.5≤ 15%
Intermediate Precision Low QC (20 ng/mL)6.84.2≤ 15% (≤ 20% at LLOQ)
Mid QC (50 ng/mL)5.53.1≤ 15%
High QC (80 ng/mL)4.92.5≤ 15%

Table 2: Comparison of Precision for Two Hypothetical Furaltadone Analytical Methods.

Method B consistently demonstrates lower %RSD values for both repeatability and intermediate precision, indicating a more precise and rugged analytical method. The acceptance criteria are based on typical regulatory expectations for bioanalytical methods.[17]

Section 3: Experimental Workflow and Protocols

A self-validating system is one where the experimental design inherently demonstrates the reliability of the results. The following workflows and protocols are designed with this principle in mind.

Workflow for Linearity and Precision Assessment

G cluster_prep Standard & QC Preparation cluster_linearity Linearity Assessment cluster_precision Precision Assessment Stock Prepare Furaltadone Stock Solution Cal_Std Prepare Calibration Standards (min. 5 levels) Stock->Cal_Std QC_Std Prepare QC Samples (Low, Mid, High) Stock->QC_Std Lin_Analysis Analyze Calibration Standards (n≥2 replicates) Cal_Std->Lin_Analysis Repeat_Analysis Repeatability: Analyze QCs (n≥5) in one run QC_Std->Repeat_Analysis Inter_Analysis Intermediate Precision: Analyze QCs on different days/analysts QC_Std->Inter_Analysis Lin_Eval Evaluate Linearity (R², Residuals, y-intercept) Lin_Analysis->Lin_Eval Prec_Eval Calculate %RSD Repeat_Analysis->Prec_Eval Inter_Analysis->Prec_Eval

Caption: Workflow for assessing linearity and precision.

Detailed Experimental Protocol: Preparation of Furaltadone Calibration Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of furaltadone reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution to cover the desired calibration range (e.g., 1 to 100 ng/mL).

  • Matrix Matching: If analyzing samples in a biological matrix, evaporate an aliquot of each working standard and reconstitute in the blank matrix to prepare the final calibration standards. This is crucial to account for potential matrix effects.

Conclusion

The assessment of linearity and precision is a critical component of analytical method validation for furaltadone. A thorough understanding of the underlying principles and a well-designed experimental approach are essential for generating reliable and defensible data. By employing robust statistical evaluation and adhering to international guidelines, researchers can ensure that their analytical methods are fit for purpose and contribute to the overall quality and safety of pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bansal, S. K., & DeStefano, A. (2007). Key elements of a validation master plan.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Dong, M. W. (2016). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 34(11), 872-877.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Ahmad, N., et al. (2021). Dual Extraction Methods for Nitrofuran Antibiotics Residues; Furaltadone, Furazolidone, and Nitrofurazone from Biotransformation. Sains Malaysiana, 50(10), 3023-3033.
  • LGC. (2003).
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). A procedure to assess the matrix effect in the analysis of pesticide residues in vegetables. Food Control, 16(7), 635-641.
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Lopes, R. P., et al. (2012). A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 893-894, 11-16.
  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • Ge, L., et al. (2018). Simultaneous Determination and Identification of Furazolidone, Furaltadone, Nitrofurazone, and Nitrovin in Feeds by HPLC and LC-MS.
  • European Medicines Agency. (2011).
  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements.
  • Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Little, T. A. (2016). Recommended Acceptance Criteria for Linearity.
  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • Al-shammari, A. M., et al. (2023). Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode. Chemosensors, 11(8), 441.
  • Wikipedia. (n.d.).
  • Lab Manager. (2025).
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  • Al-shammari, A. M., et al. (2023). Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode. Semantic Scholar.
  • Huber, L. (n.d.). Method Validation: Validation of Analytical Methods and Procedures.
  • Harvey, D. (2021). 5.
  • De Ruyck, H., et al. (2012). Determination of Furaltadone and Nifursol Residues in Poultry Eggs by Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(16), 4023-4028.
  • ScienceDirect. (2025).
  • European Bioanalysis Forum. (n.d.).
  • IUPAC. (1995). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 67(4), 649-666.
  • Lee, D. K., & In, J. (2020). Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis. Applied Sciences, 10(15), 5271.
  • ResearchGate. (2022). (PDF)
  • ResearchG
  • ProPharma. (2024).
  • ICH. (2022).
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  • NIH. (2025). Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS.
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Safety Operating Guide

Furaltadone Hydrochloride: Critical Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Operational Guidance | Status: Active | Classification: Hazardous Chemical Waste

Executive Summary: The Stewardship Imperative

As researchers, our responsibility extends beyond the data we generate to the environmental footprint we leave behind. Furaltadone hydrochloride (CAS: 3759-92-0) is a nitrofuran antibiotic.[1][2] While valuable for in vitro antimicrobial studies, it presents specific disposal challenges due to its potential mutagenicity and environmental persistence .

The Core Directive: Unlike standard biological media, Furaltadone HCl cannot be neutralized via autoclaving alone. Nitrofurans and their metabolites (specifically 3-amino-5-morpholinomethyl-2-oxazolidinone, or AMOZ) are thermally stable and can leach into water systems if not completely mineralized. Therefore, high-temperature incineration is the only validated disposal method.

Chemical Safety Profile & Risk Assessment

Before handling waste, verify the chemical identity and required protection.

Key Chemical Data
ParameterSpecificationCritical Note
Chemical Name This compoundNitrofuran class antibiotic
CAS Number 3759-92-0Use this for waste manifest tracking
Molecular Formula C13H16N4O6[1][3][4][5]·HClWater soluble (approx. 66 mg/mL)
Hazard Codes H302 (Harmful if swallowed)Suspected Carcinogen/Mutagen
Stability Light Sensitive, HygroscopicStore in amber vials; keep dry
Mandatory PPE (Personal Protective Equipment)

Treat this substance as a potential genotoxin. Standard "lab coat and glasses" are insufficient for powder handling.

  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11mm min thickness). Change immediately upon contamination.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Clothing: Tyvek sleeves or impervious apron recommended during stock preparation.

Waste Classification & Segregation

Proper classification prevents dangerous cross-reactions and regulatory fines.

The "Incineration Only" Rule

Furaltadone HCl does not typically carry a specific RCRA P-list or U-list code (unless specified by state law), but it must be managed as Non-Regulated Hazardous Waste (or Cytotoxic Waste depending on facility protocols) due to its biological activity.

  • Incompatible With: Strong oxidizers (e.g., peroxides, permanganates) and strong alkalis.

  • Segregation: Do not mix with general solvent waste (e.g., Acetone/Methanol waste cans) unless explicitly approved by EHS, as this complicates the incineration profile.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Powder & Contaminated Solids)

Applicability: Expired stocks, spill cleanup materials, heavily contaminated weighing boats.

  • Containment: Place solid waste directly into a wide-mouth HDPE jar or a dedicated yellow/blue cytotoxic waste bin .

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound (Solid)"[4][5][6]

    • Hazard Checkbox: Toxic, Mutagenic.

  • Sealing: Screw the lid tight. Do not use "ziplock" bags as primary containment for sharps or large amounts of powder.

  • Transfer: Move to the Satellite Accumulation Area (SAA) for EHS pickup.

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: Dissolved stocks (DMSO/Water), cell culture media >0.1 μM.

  • Segregation: Use a dedicated liquid waste carboy (Amber HDPE recommended).

  • Solvent Compatibility:

    • Aqueous Solutions: Can go into "Aqueous Toxic" streams.

    • DMSO/Organic Stocks: Must go into "Organic/Solvent" streams.

  • No Drain Disposal: NEVER pour Furaltadone solutions down the sink. Even trace amounts contribute to antibiotic resistance in wastewater treatment plants.

  • Rinsing: Triple rinse empty stock vials with water. Collect the first two rinses as hazardous waste. The third rinse and the vial can be treated as glass waste (defaced).

Protocol C: Trace Contaminated Items

Applicability: Gloves, pipettes, paper towels with no visible powder.

  • Assessment: If the item has visible powder, follow Protocol A .

  • Trace Disposal: If no visible residue, dispose of in the solid biohazard/chemical burn box (destined for incineration). Do not place in regular trash.

Visualized Workflows

Disposal Decision Logic

This diagram guides the researcher to the correct waste stream based on the state of the matter.

DisposalLogic Start Waste Generated TypeCheck Determine Physical State Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Liquid Liquid / Media TypeCheck->Liquid Trace Trace / PPE TypeCheck->Trace SolidBin Segregate: Cytotoxic/Haz Waste Bin (Rigid Container) Solid->SolidBin ConcCheck Solvent Base? Liquid->ConcCheck BurnBox Chem/Bio Burn Box (Incineration Stream) Trace->BurnBox LabelSolid Label: 'Toxic Solid - Furaltadone' SolidBin->LabelSolid Incinerator High-Temp Incineration (>1000°C) LabelSolid->Incinerator OrgWaste Organic Waste Carboy (DMSO/Methanol) ConcCheck->OrgWaste Organic AqWaste Aqueous Waste Carboy (Media/Water) ConcCheck->AqWaste Aqueous OrgWaste->Incinerator AqWaste->Incinerator BurnBox->Incinerator

Figure 1: Decision matrix for segregating Furaltadone HCl waste streams to ensure incineration.

Emergency Spill Response

Immediate action plan for powder or liquid spills.

SpillResponse Spill Spill Detected Assess Assess Volume & Respiratory Risk Spill->Assess Minor Minor (<100mg/mL) Assess->Minor Manageable Major Major (>100mg/mL) or Dust Cloud Assess->Major High Risk PPE Don PPE: Double Gloves, Goggles, N95 (if powder) Minor->PPE Evacuate Evacuate Lab Call EHS Major->Evacuate CleanPowder Powder: Cover with DAMP paper towel (Prevent Dust) PPE->CleanPowder Dry Spill CleanLiquid Liquid: Absorb with chem-pads PPE->CleanLiquid Wet Spill Bag Double Bag Waste Label as Hazardous CleanPowder->Bag CleanLiquid->Bag Wash Wash Area with Soap & Water x3 Bag->Wash

Figure 2: Tactical response workflow for Furaltadone spills, prioritizing respiratory protection.

References & Authority

The protocols above are synthesized from standard chemical hygiene practices for nitrofuran antibiotics and hazardous waste management regulations.

  • ECHEMI. (2025). This compound SDS, 3759-92-0 Safety Data Sheets. Retrieved from

  • TargetMol. (2025). This compound | Parasite | Antibiotic. Retrieved from

  • ResearchGate. (2025). Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues. Retrieved from

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from

  • FDA. (2017). Detection of Nitrofuran Metabolites in Shrimp - Laboratory Methods. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.